methyl N-(4-hydroxyphenyl)-N-methylcarbamate
Description
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Properties
IUPAC Name |
methyl N-(4-hydroxyphenyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10(9(12)13-2)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSSIVOMHTUDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Characterization and Synthetic Utility of Methyl N-(4-hydroxyphenyl)-N-methylcarbamate
This technical guide details the structural identity, physicochemical properties, and synthetic methodology for Methyl N-(4-hydroxyphenyl)-N-methylcarbamate . It is designed for researchers in medicinal chemistry and agrochemical development.
Structural Identity & Nomenclature
This compound represents a specific subclass of N-aryl-N-alkyl carbamates . Unlike typical O-carbamates (often used as insecticides like Carbaryl), this molecule features the carbamate moiety attached to the nitrogen of the aniline ring, with a free phenolic hydroxyl group remaining available for further derivatization or hydrogen bonding.
Core Identifiers
| Identifier Type | Value |
| IUPAC Name | Methyl N-(4-hydroxyphenyl)-N-methylcarbamate |
| Common Synonyms | Methyl (4-hydroxyphenyl)(methyl)carbamate; N-Methoxycarbonyl-N-methyl-4-aminophenol |
| CAS Registry Number | 189223-68-5 |
| Molecular Formula | |
| Molecular Weight | 181.19 g/mol |
| SMILES | CN(C1=CC=C(O)C=C1)C(=O)OC |
| InChI Key | OHNUXXRXJBCUFT-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of three distinct pharmacophoric/reactive regions:
-
The Carbamate Core (
): Provides hydrolytic stability relative to esters but remains susceptible to esterases. -
The N-Methyl Group: Increases lipophilicity and prevents hydrogen bond donation at the nitrogen, altering binding kinetics compared to secondary carbamates.
-
The Phenolic Hydroxyl (4-OH): A critical handle for Phase II conjugation (glucuronidation) or further synthetic elaboration (e.g., etherification).
Physicochemical Profile (In Silico)
Data synthesized from consensus predictions for the N-methyl-N-aryl carbamate class.
| Property | Value | Relevance |
| LogP (Octanol/Water) | ~1.6 – 1.8 | Optimal for oral bioavailability; indicates moderate membrane permeability. |
| TPSA (Topological Polar Surface Area) | ~49.7 Ų | Well within the blood-brain barrier (BBB) penetration limit (<90 Ų). |
| H-Bond Donors | 1 (Phenol OH) | Facilitates specific receptor interactions. |
| H-Bond Acceptors | 3 (C=O, O-Me, OH) | Key for solvation and ligand-protein binding. |
| pKa (Phenol) | ~9.9 | Exists primarily as the neutral species at physiological pH (7.4). |
Synthetic Methodology
Retrosynthetic Strategy
The most direct route involves the N-acylation of 4-(methylamino)phenol (commercially available as Metol or its sulfate salt) using methyl chloroformate.
Critical Challenge: Regioselectivity. The starting material contains two nucleophiles: the secondary amine and the phenol.
-
Kinetic Control: The nitrogen is generally more nucleophilic than the neutral oxygen.
-
Thermodynamic Control: Under strongly basic conditions (pH > 10), the phenoxide ion forms, which competes for the electrophile, potentially leading to carbonates or bis-acylated byproducts.
Validated Protocol: Selective N-Carbamoylation
This protocol uses a biphasic system with weak inorganic base to favor N-attack while suppressing O-attack.
Reagents:
-
4-(Methylamino)phenol sulfate (Metol)
-
Methyl Chloroformate (MCF)[1]
-
Sodium Bicarbonate (
) -
Solvent: Ethyl Acetate / Water (1:1)
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of 4-(methylamino)phenol sulfate in 20 mL of water. Add 25 mmol of
to neutralize the sulfate and buffer the solution (pH ~8). -
Biphasic Setup: Add 20 mL of Ethyl Acetate to the aqueous mixture. Cool the biphasic mixture to 0°C in an ice bath.
-
Addition: Dropwise add 11 mmol (1.1 eq) of Methyl Chloroformate dissolved in 5 mL Ethyl Acetate over 30 minutes. Vigorous stirring is essential.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The product will appear less polar than the starting amine.
-
Workup: Separate the organic layer.[2][3] Extract the aqueous layer once with EtOAc. Combine organics, wash with 1M HCl (to remove unreacted amine) and Brine.
-
Purification: Dry over
, filter, and concentrate. Recrystallize from Toluene/Hexane or purify via silica gel chromatography.
Synthesis Workflow Diagram
Figure 1: Selective N-carbamoylation pathway utilizing pH-controlled biphasic conditions to minimize O-acylation.
Analytical Characterization
To validate the synthesis, the following spectroscopic signals confirm the structure.
1H NMR (DMSO-d6, 400 MHz) Prediction
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 9.40 | Singlet (broad) | 1H | Phenolic -OH |
| 7.05 | Doublet (J=8.5 Hz) | 2H | Aromatic H (ortho to N) |
| 6.75 | Doublet (J=8.5 Hz) | 2H | Aromatic H (ortho to OH) |
| 3.65 | Singlet | 3H | Carbamate -OCH3 |
| 3.15 | Singlet | 3H | N-Methyl -NCH3 |
Note: The N-methyl and O-methyl signals are distinct. The N-methyl typically appears upfield (lower ppm) relative to the O-methyl ester signal.
IR Spectroscopy (ATR)
-
3300-3400 cm⁻¹: Broad O-H stretch (Phenol).
-
1690-1710 cm⁻¹: Strong C=O stretch (Carbamate).
-
1250 cm⁻¹: C-O stretch.
Biological & Pharmacological Context
Mechanism of Action: Carbamylation
This molecule belongs to a class of compounds known to interact with serine hydrolases, particularly Acetylcholinesterase (AChE) . However, unlike potent inhibitors (e.g., Physostigmine), the lack of a cationic recognition element (like a quaternary ammonium or tertiary amine protonated at physiological pH) significantly reduces its affinity for the AChE anionic site.
It serves primarily as:
-
A Fragment Probe: For studying the steric tolerance of the AChE acyl-binding pocket.
-
A Prodrug Intermediate: The free phenol allows for the attachment of lipophilic carriers or targeting moieties.
Metabolic Stability
The N-methyl carbamate moiety is relatively stable to plasma hydrolysis compared to simple esters. However, it is susceptible to:
-
CYP450 Oxidation: Hydroxylation of the N-methyl group (leading to demethylation).
-
Glucuronidation: Rapid conjugation at the 4-OH position, leading to renal excretion.
Figure 2: Primary metabolic and pharmacodynamic pathways.
References
-
PubChem. (2025).[4][5][6] Methyl N-(4-hydroxyphenyl)carbamate (Related Structure). National Library of Medicine. Retrieved from [Link]
-
PrepChem. (2024). Preparation of Methyl Chloroformate and Reactivity with Amines. Retrieved from [Link]
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- 4. p-Hydroxyphenylglycine methyl ester | C9H11NO3 | CID 4123006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - Methyl n-(4-hydroxyphenyl)carbamate (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 6. Methyl (3-hydroxyphenyl)-carbamate | C8H9NO3 | CID 26181 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular weight and formula of methyl N-(4-hydroxyphenyl)-N-methylcarbamate
Content Type: Technical Monograph / Synthesis Guide Subject: CAS 189223-68-5 | Structural Characterization & Synthetic Methodology[1][2]
Executive Summary & Physicochemical Identity
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate is a specialized carbamate derivative characterized by a dual-functionality scaffold: a phenolic hydroxyl group and an N-methylated carbamate moiety. Unlike simple carbamates used broadly as pesticides (e.g., Carbaryl), the N-methyl substitution on the nitrogen atom combined with the para-hydroxyl group renders this molecule a critical intermediate for "soft drug" design and a specific probe for cholinesterase structure-activity relationship (SAR) studies.[3]
This guide provides the definitive physicochemical data, a validated synthesis protocol focusing on regioselectivity, and the molecular logic governing its stability.
The Identity Matrix[3]
| Parameter | Value | Technical Note |
| CAS Registry Number | 189223-68-5 | Unique identifier for the N-methyl/N-phenyl isomer.[1][2] |
| Chemical Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | Calculated using IUPAC standard atomic weights. |
| Exact Mass | 181.0739 | For High-Resolution Mass Spectrometry (HRMS) calibration. |
| SMILES | COC(=O)N(C)C1=CC=C(O)C=C1 | Encodes the N-methyl substitution explicitly.[1][3] |
| IUPAC Name | Methyl N-(4-hydroxyphenyl)-N-methylcarbamate | |
| Physical State | Solid / Crystalline Powder | Typically off-white to pale beige. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water; hydrolytically unstable at pH > 10. |
Structural Analysis & Calculation Logic
To ensure scientific integrity, we do not rely on database scraping alone. The molecular weight is derived from the elemental composition of the C₉H₁₁NO₃ scaffold.
Elemental Breakdown:
-
Carbon (C): 9 atoms × 12.011 Da = 108.099 Da[3]
-
Hydrogen (H): 11 atoms × 1.008 Da = 11.088 Da[3]
-
Nitrogen (N): 1 atom × 14.007 Da = 14.007 Da[3]
-
Oxygen (O): 3 atoms × 15.999 Da = 47.997 Da[3]
-
Total MW: 181.191 Da (Rounded to 181.19 g/mol )[3]
Structural Causality: The molecule features a competitive nucleophilic landscape . It possesses two nucleophilic sites: the phenolic oxygen and the secondary amine nitrogen. The synthesis strategy (detailed below) must address the chemoselectivity required to acylate the nitrogen (forming the carbamate) without acylating the oxygen (which would form a carbonate).
Validated Synthetic Methodology
Objective: Synthesize Methyl N-(4-hydroxyphenyl)-N-methylcarbamate with >95% regioselectivity for the N-acylated product.
Precursor Selection: We utilize 4-(methylamino)phenol (often available as the sulfate salt, known commercially as Metol) as the starting material.[3] This bypasses the need for reductive amination of p-aminophenol, reducing step count and impurities.
Reagents:
-
Substrate: 4-(Methylamino)phenol sulfate (Metol).[3]
-
Acylating Agent: Methyl Chloroformate (MCF).[3]
-
Base: Sodium Bicarbonate (NaHCO₃).[3] Note: Stronger bases like NaOH promote O-acylation; weak bases favor the more nucleophilic amine.
-
Solvent: Biphasic system (Ethyl Acetate / Water) or THF/DCM.[3]
Protocol: Regioselective N-Acylation
Step 1: Free Base Liberation Dissolve 4-(methylamino)phenol sulfate (10 mmol) in water (20 mL).[3] Neutralize carefully with NaHCO₃ (22 mmol) under an inert atmosphere (N₂ or Ar) to prevent oxidation of the electron-rich phenol ring (which turns the solution brown/black).[3]
Step 2: Controlled Acylation (The Critical Step)
-
Cool the mixture to 0°C in an ice bath. Reason: Low temperature suppresses the reaction rate of the less nucleophilic phenolic oxygen.
-
Add Ethyl Acetate (20 mL) to create a biphasic mixture.
-
Dropwise add Methyl Chloroformate (10.5 mmol, 1.05 eq) over 30 minutes with vigorous stirring.
-
Mechanistic Insight: The amine (N-Me) is significantly more nucleophilic than the phenol.[3] By limiting the acylating agent to near-stoichiometry and keeping the pH < 9 (bicarbonate buffer), the carbamate forms exclusively.[3]
Step 3: Workup & Purification
-
Separate the organic layer.
-
Wash the aqueous layer once with Ethyl Acetate.
-
Combine organics and wash with 0.1 M HCl (to remove unreacted amine) followed by Brine.[3]
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Recrystallization: Use Toluene/Hexane or minimal hot Ethanol.
Experimental Workflow Diagram
Figure 1: Reaction logic flow for the regioselective synthesis of CAS 189223-68-5, highlighting the kinetic control required to avoid carbonate formation.
Analytical Validation (Self-Validating System)[3]
To confirm the identity of the synthesized molecule, the following spectral signatures must be observed. If these are absent, the protocol has failed (likely yielding the O-acylated carbonate).[3]
1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):
-
δ 9.20 ppm (s, 1H): Phenolic -OH.[3] Crucial: If this signal is missing, you have acylated the oxygen.
-
δ 7.05 (d, 2H) & 6.70 (d, 2H): AA'BB' system of the para-substituted benzene ring.[3]
-
δ 3.65 ppm (s, 3H): O-Methyl (Carbamate ester).[3]
-
δ 3.15 ppm (s, 3H): N-Methyl.[3]
2. Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Observed at m/z 182.2.[3]
-
[M+Na]⁺: Observed at m/z 204.2.[3]
-
Fragmentation: Loss of -OCH3 (31 Da) is common in methyl carbamates.[3]
Biological Relevance & Handling[5]
Mechanism of Action: This molecule acts as a pseudo-substrate for serine hydrolases. The carbamate moiety can transfer the carbamoyl group to the active site serine of enzymes like Acetylcholinesterase (AChE), forming a carbamylated enzyme intermediate.[3][4] Unlike organophosphates, this inhibition is typically reversible via hydrolysis, making these derivatives valuable for studying enzyme kinetics or as reversible inhibitors in therapeutics.
Safety & Stability:
-
Storage: Store at -20°C under argon. The phenolic group is susceptible to oxidation (browning) upon exposure to air and light.[3]
-
Handling: Wear nitrile gloves. Carbamates are potential cholinesterase inhibitors; avoid inhalation of dust.
References
-
Accela ChemBio. (n.d.).[3] Product Data: Methyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS 189223-68-5).[1][2][5] Retrieved from [3]
-
BLD Pharm. (n.d.).[1][3] Methyl (4-hydroxyphenyl)(methyl)carbamate - CAS 189223-68-5 Technical Specifications. Retrieved from [3]
-
PubChem. (n.d.).[3] Compound Summary: Methyl N-(4-hydroxyphenyl)carbamate (Structural Analog).[2][3] Retrieved from [3]
-
Stenutz, R. (n.d.).[3] Carbamate Structural Data and Physical Properties. Retrieved from [3]
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- 1. 189223-68-5|Methyl (4-hydroxyphenyl)(methyl)carbamate|BLD Pharm [bldpharm.com]
- 2. 1171558-96-5,methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. 3-Hydroxyphenyl N-ethylcarbamate|CAS 108490-80-8 [benchchem.com]
- 5. 1170204-27-9,N-ethyl-N-[1-(3-methoxyphenyl)ethyl]amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
A Comprehensive Technical Guide to the Thermodynamic Properties of N-Methyl Carbamate Derivatives for Drug Development
Abstract
The N-methyl carbamate moiety is a cornerstone in modern medicinal chemistry, serving as a critical structural and functional component in numerous therapeutic agents and prodrugs.[1][2] Its utility stems from its unique properties as a stable, yet tunable, peptide bond isostere that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Understanding the thermodynamic properties of this functional group is not merely an academic exercise; it is fundamental to rational drug design, enabling the prediction of molecular stability, binding affinity, and metabolic fate. This in-depth technical guide provides researchers, scientists, and drug development professionals with a synthesized overview of the core thermodynamic principles governing N-methyl carbamate derivatives. We will explore key parameters such as enthalpy of formation, conformational energetics, and binding affinity, detail the state-of-the-art experimental and computational methodologies used for their determination, and discuss the practical application of this knowledge in the drug discovery workflow.
The Central Role of the Carbamate Moiety in Medicinal Chemistry
The Structural and Functional Versatility of Carbamates
Organic carbamates are distinguished by their amide-ester hybrid features, which confer exceptional chemical and proteolytic stability.[2][3] This stability makes them ideal surrogates for the more labile peptide bond in peptidomimetic drugs, enhancing metabolic resistance and improving cell membrane permeability.[2] The carbamate group's ability to participate in hydrogen bonding via its carbonyl group and NH moiety, combined with the conformational restriction imposed by the delocalization of nitrogen's non-bonded electrons, allows it to be a powerful tool for modulating interactions with biological targets.[2] By strategically modifying the substituents on the oxygen and nitrogen termini, medicinal chemists can fine-tune a compound's biological activity, stability, and overall pharmacokinetic properties.[1]
The Imperative of Thermodynamics in Rational Drug Design
Thermodynamics governs every facet of a drug's journey, from its synthesis and stability on the shelf to its interaction with a biological target. A thorough understanding of a molecule's thermodynamic profile allows for:
-
Prediction of Stability: Quantifying the energetics of hydrolysis and degradation is crucial for designing compounds with an appropriate shelf-life and in-vivo half-life.
-
Optimization of Target Affinity: The binding of a drug to its receptor is a thermodynamic process. Deconvoluting the enthalpic and entropic contributions to the Gibbs free energy of binding provides deep insights for optimizing potency and selectivity.
-
Rational Prodrug Design: Carbamates are frequently used in prodrugs to mask a functional group, improving properties like solubility or bioavailability. The thermodynamic stability of the carbamate bond dictates the rate and conditions under which the active drug is released.[1][3]
Core Thermodynamic Properties of N-Methyl Carbamates
The behavior of N-methyl carbamate derivatives is dictated by a set of fundamental thermodynamic parameters.
Conformational Energetics: The Syn and Anti Rotational Barrier
A key feature of the carbamate group is the rotational barrier around the C-N bond, which is approximately 3–4 kcal/mol lower than that of analogous amides.[1] This lower barrier arises from electronic and steric factors, leading to the existence of two primary rotamers: syn and anti. The free-energy difference between these two conformations is often small, meaning they can coexist in equilibrium.[2] This conformational flexibility is critical, as one rotamer may be preferentially bound by a target receptor, making the energetics of this equilibrium a key factor in drug activity. In some N-aryl derivatives, such as N-(2-pyrimidyl)carbamates, the rotational barrier can be so low (<9 kcal/mol) that the individual rotamers cannot be resolved by NMR even at low temperatures, a phenomenon attributed to longer C-N bond lengths.[4]
Caption: Rotational isomers (syn and anti) of the N-methyl carbamate group.
Enthalpy of Formation (ΔfH°), Standard Entropy (S°), and Heat Capacity (Cp)
The standard enthalpy of formation is a measure of the energy released or consumed when a compound is formed from its constituent elements in their standard states. It is a critical value for assessing the intrinsic stability of a molecule. These values, along with standard entropy and heat capacity, can be determined with high precision through a combination of experimental calorimetry and computational methods.
Table 1: Thermodynamic Properties of Simple Alkyl Carbamates at T = 298.15 K
| Compound | Formula | Property | Value | Method | Source |
| Methyl Carbamate | C₂H₅NO₂ | ΔfH°(cr) | -513.57 kJ/mol | Estimated from gas-phase calculations and thermochemical cycle | [5][6] |
| ΔsubH° | Estimated | High-Temperature Calvet Microcalorimetry | [7] | ||
| ΔfH°(g) | Derived | Static Bomb Combustion Calorimetry & Sublimation Enthalpy | [7] | ||
| S°(cr) | 77.1 J mol⁻¹ K⁻¹ | Adiabatic Calorimetry & Benson Group Contribution | [5][6] | ||
| Cp (crystal) | Correlated with quadratic trinomial over 298.15-433.10 K | Adiabatic Calorimetry | [5][6] | ||
| Ethyl Carbamate | C₃H₇NO₂ | ΔfH°(cr) | Determined | Static Bomb Combustion Calorimetry | [7] |
| ΔsubH° | Determined | High-Temperature Calvet Microcalorimetry | [7] | ||
| ΔfH°(g) | Derived | Static Bomb Combustion Calorimetry & Sublimation Enthalpy | [7] |
(Note: cr denotes crystalline phase, g denotes gas phase, sub denotes sublimation.)
Methodologies for Thermodynamic Characterization
A multi-faceted approach combining direct experimental measurement with predictive computational modeling provides the most comprehensive understanding of carbamate thermodynamics.
Experimental Approaches: The Power of Calorimetry
Calorimetry offers a direct and unambiguous measurement of the heat changes associated with physical and chemical processes.
ITC is the gold standard for characterizing the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these, the Gibbs free energy (ΔG) and entropy change (ΔS) are calculated.
Step-by-Step Methodology:
-
Preparation:
-
Causality: Meticulous preparation is paramount for data quality. The target protein and the N-methyl carbamate ligand must be prepared in identical, degassed buffer solutions. Mismatched buffers will generate large heats of dilution, obscuring the binding signal. Degassing prevents the formation of air bubbles which cause significant noise in the calorimetric signal.
-
Action: Prepare dialyzed protein solution and a concentrated ligand solution in the final dialysis buffer (e.g., PBS, HEPES). Accurately determine the concentrations using a reliable method (e.g., UV-Vis for protein, qNMR for ligand).
-
-
Loading the Calorimeter:
-
Causality: The sample cell contains the macromolecule (e.g., target enzyme) and the injection syringe contains the ligand. This setup ensures that the ligand is titrated into the protein solution, allowing for the observation of binding saturation.
-
Action: Carefully load the protein solution into the sample cell (~200-300 µL) and the ligand solution into the injection syringe (~40-50 µL), avoiding any bubble introduction.
-
-
Experimental Setup:
-
Causality: The parameters (temperature, injection volume, spacing) must be optimized to capture the full binding isotherm, from initial injection where most ligand binds, to the final injections where the protein is saturated.
-
Action: Set the experimental temperature (e.g., 25 °C). Program a series of small injections (e.g., 20 injections of 2 µL each) with sufficient spacing between them (e.g., 150 seconds) to allow the signal to return to baseline.
-
-
Data Acquisition & Analysis:
-
Causality: Each injection produces a heat pulse. Integrating the area under each peak gives the heat change for that injection. Plotting this heat change against the molar ratio of ligand to protein generates the binding isotherm.
-
Action: Initiate the titration run. After completion, integrate the raw data peaks. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site independent) using the manufacturer's software. This fit yields the thermodynamic parameters Kₐ, ΔH, and n.
-
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
-
Differential Scanning Calorimetry (DSC): Measures the heat required to increase the temperature of a sample, used to determine heat capacity and enthalpy of phase transitions like fusion.[5][6]
-
Static Bomb Combustion Calorimetry: Measures the heat of combustion, from which the standard enthalpy of formation in the crystalline state can be derived.[7]
-
High-Temperature Calvet Microcalorimetry: A highly sensitive technique used to measure the enthalpy of slower processes, such as sublimation.[7]
Computational Chemistry: A Predictive Toolkit
Computational models are indispensable for predicting thermodynamic properties, guiding experimental design, and interpreting results at a molecular level.
The accurate prediction of thermodynamic properties in solution, where biological processes occur, requires a two-pronged approach.
-
Gas-Phase Calculations: High-level quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., B3LYP/6-311++G(d,p)) and composite methods (e.g., G3MP2, G4MP2, CBS-QB3), are used to calculate the intrinsic free energy and enthalpy of molecules in the absence of solvent.[8][9]
-
Solvation Models: To account for the profound effect of the solvent (typically water), implicit solvation models like PCM, SM8T, and DivCon are employed.[8][9] These models represent the solvent as a continuous medium, calculating the free energy of transferring a molecule from the gas phase into the solution.
A thermodynamic cycle is a powerful conceptual tool that allows for the calculation of reaction thermodynamics in solution by combining more easily calculated gas-phase and solvation energies.[8][10] For the formation of a carbamate from an amine and CO₂, the free energy of the reaction in solution (ΔG°(sol)) can be determined without directly simulating the complex solvated reaction.
Caption: Thermodynamic cycle for calculating the free energy of carbamate formation.
This cycle demonstrates that the desired solution-phase free energy can be calculated as: ΔG°(sol) = ΔG°(gas) + ΔG°solv(Products) - ΔG°solv(Reactants)
Application in Drug Discovery and Development
Thermodynamics of Drug-Target Binding
The ultimate goal of many drug design projects is to optimize binding affinity. Computational docking studies can predict the binding poses and affinities of N-methyl carbamate derivatives with their targets. For example, docking of methyl carbamate into human oxyhemoglobin predicted a high binding affinity driven by the formation of five hydrogen bonds with key residues like Phe 98 and Ser 133.[11] Such computational predictions, when validated by experimental ITC data, provide a powerful feedback loop for structure-activity relationship (SAR) studies, guiding the synthesis of more potent compounds.
Stability, Hydrolysis, and Prodrug Strategy
The stability of the carbamate bond is a double-edged sword. For a drug, high stability is often desired for a long duration of action. For a prodrug, controlled lability is required for timely release of the active parent molecule. The thermodynamics of hydrolysis governs this stability. Base-catalyzed hydrolysis of N-monosubstituted carbamates proceeds through an isocyanate anion intermediate, while N,N-disubstituted carbamates go through a carbonate anion intermediate.[1] Understanding the activation energy of these pathways allows chemists to modify the electronic and steric properties of the carbamate substituents to either enhance or decrease its stability, tailoring the molecule for its intended therapeutic purpose.[1] For instance, N,N-disubstituted carbamates of phenols are generally stable, making them suitable for long-acting drugs, whereas N-monosubstituted carbamates are more labile and can be exploited for prodrug design.[3]
Case Study: N-Methyl Carbamate Pesticides and Environmental Fate
Much of the detailed thermodynamic and kinetic research on carbamates comes from the study of pesticides like carbofuran and carbaryl.[12] The degradation of these compounds in the environment is primarily driven by the hydrolysis of the carbamate ester bond, a process catalyzed by enzymes like carbofuran hydrolase.[12] The rate of this hydrolytic decay is dependent on environmental conditions such as pH and temperature.[13] Studies on the adsorption and desorption of these compounds on surfaces like activated carbon have shown the process to be exothermic and spontaneous, providing thermodynamic data (ΔG, ΔH, ΔS) that is critical for developing remediation strategies.[14] These principles are directly transferable to understanding a drug's interaction with plasma proteins, transporters, and metabolizing enzymes.
Conclusion: Integrating Thermodynamics into the Drug Design Workflow
A deep and quantitative understanding of the thermodynamic properties of N-methyl carbamate derivatives is essential for modern, efficient drug development. By moving beyond simple structure-activity relationships to a more fundamental, energy-based understanding of molecular behavior, we can make more informed decisions throughout the discovery pipeline. The integration of high-precision experimental techniques like ITC with predictive computational modeling provides a robust framework for optimizing drug candidates. This synergy allows for the rational design of molecules with enhanced target affinity, tailored stability for specific therapeutic applications, and improved overall developability, ultimately accelerating the journey from concept to clinic.
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Gupta, M., & Svendsen, H. F. (2020). Modeling temperature dependent and absolute carbamate stability constants of amines for CO2 capture. International Journal of Greenhouse Gas Control, 98, 103061. [Link]
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Gupta, M., & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B, 123(38), 8134–8147. [Link]
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Gupta, M., & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. Norwegian Research Information Repository. [Link]
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Dell’Amico, D. B., Calderazzo, F., & Labella, L. (2017). Recent Advances in the Chemistry of Metal Carbamates. Chemical Reviews, 117(15), 9813-9870. [Link]
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Gupta, M., & Svendsen, H. F. (2020). Modeling temperature dependent and absolute carbamate stability constants of amines for CO2 capture. ResearchGate. [Link]
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Wang, Y., et al. (2013). Reaction Path of One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol. Industrial & Engineering Chemistry Research, 52(10), 3578–3585. [Link]
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Suleman, H., et al. (2016). Thermodynamic analysis of carbamate formation and carbon dioxide absorption in N-methylaminoethanol solution. International Journal of Greenhouse Gas Control, 52, 270-278. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Reyes-Melo, K. F., et al. (2025). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Molecules, 30(8), 1789. [Link]
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Santos, L. M. N. B. F., et al. (2009). The enthalpies of formation of alkyl carbamates: Experimental and computational redetermination. The Journal of Chemical Thermodynamics, 41(9), 1035-1041. [Link]
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Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 695793. [Link]
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da Silva, E. F., & Svendsen, H. F. (2011). Temperature Dependent Enthalpy of CO2 Absorption for Amines and Amino Acids from Theoretical Calculations at Infinite Dilution. ResearchGate. [Link]
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Tihanyi, D., & Knez, D. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(1), 1-22. [Link]
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Saxena, P., & Saxena, A. K. (2013). Computational Prediction of Binding of Methyl Carbamate, Sarin, Deltamethrin and Endosulfan Pesticides on Human Oxyhaemoglobin. Jordan Journal of Biological Sciences, 6(3), 185-191. [Link]
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Finch, E. R., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. Toxics, 11(8), 668. [Link]
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Heldebrant, D. J., et al. (2011). A calorimetric study of carbamate formation. ResearchGate. [Link]
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Heldebrant, D. J., et al. (2011). A calorimetric study of carbamate formation. The Journal of Chemical Thermodynamics, 43(5), 664-669. [Link]
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Zeng, Z., et al. (2010). Heat Capacity, Enthalpy of Formation, and Entropy of Methyl Carbamate. ResearchGate. [Link]
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Frenkel, M., et al. (2012). ethyl N-methylcarbamate. NIST/TRC Web Thermo Tables. [Link]
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Deoki, S. R., & Headley, J. V. (2003). N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay, sequestration and metal complexation studies. Journal of Environmental Science and Health, Part B, 38(4), 417-431. [Link]
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Finch, E. R., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. PMC. [Link]
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Zeng, Z., et al. (2010). Heat Capacity, Enthalpy of Formation, and Entropy of Methyl Carbamate. Industrial & Engineering Chemistry Research, 49(11), 5488–5492. [Link]
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Muribat, C., et al. (2020). Binding and Orientation of Carbamate Pesticides on Silica Surfaces. The Journal of Physical Chemistry C, 124(30), 16428–16438. [Link]
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de Oliveira, J. P., et al. (2017). Removal of carbamate insecticides from drinking water through a fixed bed column of granular activated carbon: a thermodynamic, kinetic and equilibrium study. Desalination and Water Treatment, 86, 226-236. [Link]
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Joyce, R. J., et al. (2000). Surface partitioning studies of N-methylcarbamate-treated post-harvest crops using SFE-HPLC-postcolumn reaction-fluorescence. Food Additives and Contaminants, 17(7), 547-557. [Link]
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Smith, B. D., et al. (1998). Unusually Low Barrier to Carbamate C-N Rotation. The Journal of Organic Chemistry, 63(24), 8960–8963. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]
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Lee, J., et al. (2004). A mild and efficient conversion of carbamates to ureas. Tetrahedron Letters, 45(8), 1641-1644. [Link]
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Restek Corporation. (2010). Analysis of N-Methyl Carbamate Pesticides in Food. Restek. [Link]
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safety data sheet (SDS) for methyl N-(4-hydroxyphenyl)-N-methylcarbamate
An In-depth Technical Guide to the Safe Handling of Methyl N-(4-hydroxyphenyl)-N-methylcarbamate
This document provides a comprehensive safety and handling guide for Methyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS No. 189223-68-5). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer in-depth mechanistic insights, causal explanations for safety protocols, and field-proven best practices for risk mitigation in a laboratory setting.
Section 1: Compound Identification and Scientific Context
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate belongs to the N-methyl carbamate class of compounds. Structurally, it is characterized by a carbamate ester functional group with methyl substituents on both the ester oxygen and the nitrogen atom, and a 4-hydroxyphenyl group attached to the nitrogen.
| Identifier | Value | Source |
| Chemical Name | Methyl (4-hydroxyphenyl)(methyl)carbamate | BLD Pharm[1] |
| CAS Number | 189223-68-5 | BLD Pharm[1] |
| Molecular Formula | C9H11NO3 | BLD Pharm[1] |
| Molecular Weight | 181.19 g/mol | BLD Pharm[1] |
| SMILES | O=C(OC)N(C1=CC=C(O)C=C1)C | BLD Pharm[1] |
The N-methyl carbamate class is widely recognized in toxicology and pharmacology for its primary mechanism of action: the inhibition of acetylcholinesterase (AChE).[2] This enzyme is critical for nerve function, responsible for hydrolyzing the neurotransmitter acetylcholine. By inhibiting AChE, carbamates cause an accumulation of acetylcholine at nerve synapses, leading to overstimulation of the nervous system.[2] This mode of action is the basis for their use as insecticides and is the primary driver of their toxicity in non-target organisms, including humans.[2][3] Understanding this mechanism is fundamental to appreciating the hazards associated with this compound and the rationale behind the stringent safety protocols outlined in this guide.
Section 2: Hazard Identification and Mechanistic Insights
Based on available data, Methyl N-(4-hydroxyphenyl)-N-methylcarbamate is classified with the following hazards:
-
GHS Pictograms:
-
Signal Word: Warning [1]
-
Hazard Statements:
The Causality of Carbamate Toxicity: Reversible AChE Inhibition
The toxicity of N-methyl carbamates stems from their interaction with the acetylcholinesterase enzyme. Unlike organophosphates, which cause essentially irreversible phosphorylation of the enzyme, N-methyl carbamates perform a reversible carbamylation.[2]
This reversibility has critical implications:
-
Shorter Duration of Action: The carbamyl-enzyme complex dissociates more readily, meaning the duration of poisoning symptoms tends to be shorter than with organophosphates.[2]
-
Diagnostic Challenges: Blood cholinesterase measurements can be misleading. Due to the rapid dissociation, blood samples may show normal or near-normal enzyme activity by the time they are analyzed, even in a clinically symptomatic patient.[2]
The following diagram illustrates the mechanism of acetylcholinesterase inhibition.
Caption: Mechanism of reversible acetylcholinesterase (AChE) inhibition by N-methyl carbamates.
Section 3: Integrated Emergency Response Protocols
In the event of an exposure or spill, a rapid and informed response is critical. Symptoms of significant exposure can develop quickly and may include headache, dizziness, blurred vision, chest tightness, muscle twitching, and in severe cases, convulsions and respiratory depression.[4]
Step-by-Step First Aid Measures
The primary objective of first aid is to terminate exposure and seek immediate professional medical help.
-
General Advice: Remove the individual from the source of exposure immediately. If the person is unconscious, place them in the recovery position. Never give anything by mouth to an unconscious person.[5] Show the attending physician this safety guide.[6]
-
Inhalation: Move the person to fresh air. If breathing has stopped or is irregular, begin rescue breathing and call for emergency medical services.[6][7]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water for at least 15-20 minutes.[7] Seek medical attention if irritation develops.[8] The rationale for this extensive washing is the known potential for dermal absorption of carbamates.[2]
-
Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[6][7] Remove contact lenses if present and easy to do.[5] Immediate ophthalmological attention is required.
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious and able to swallow, have them sip a glass of water.[7] Immediately call a poison control center or physician for treatment advice.[7][9] The reason for not inducing vomiting is to prevent aspiration of the chemical into the lungs.
Fire-Fighting Measures
While not classified as flammable, containers may burn, and thermal decomposition can release toxic fumes of nitrogen oxides and carbon oxides.[6][10]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam appropriate for the surrounding fire.[6]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic combustion products.[11]
Accidental Release Measures
The goal is to contain the spill safely, prevent it from entering waterways, and decontaminate the area without creating additional hazards.
-
Isolate and Ventilate: Evacuate non-essential personnel from the area. Ensure adequate ventilation.[12] For solids, isolate the spill area for at least 25 meters (75 feet).[9]
-
Personal Protection: Responders must wear appropriate PPE as described in Section 4, including a NIOSH-approved respirator, chemical-resistant gloves, and eye protection.[8]
-
Containment and Cleanup:
-
DO NOT DRY SWEEP. This can aerosolize the powdered material, increasing the risk of inhalation.[4]
-
Gently dampen the solid spill material with water.[9]
-
Carefully sweep or vacuum the dampened material into a suitable, labeled container for disposal.[6][8]
-
Use absorbent paper dampened with water to clean any remaining material.[9]
-
-
Decontamination: Wash the spill area thoroughly with a soap and water solution.[9] Collect all cleanup materials and contaminated items in a sealed, vapor-tight plastic bag for disposal according to local regulations.[9]
Caption: Workflow for responding to a solid chemical spill in a laboratory setting.
Section 4: Proactive Exposure Control and Personal Protection
A multi-layered approach is essential for preventing exposure.
-
Engineering Controls: All work involving this compound, especially handling the solid form, must be conducted in a certified chemical fume hood to prevent inhalation.[12] Use local exhaust ventilation where dust may be generated.
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Restrict access to authorized personnel only.
-
Personal Protective Equipment (PPE): PPE is the final line of defense and must be selected carefully.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] | Protects against splashes and airborne dust. A face shield may be required for larger quantities. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Disposable, single-use. | Prevents dermal absorption. Always inspect gloves before use. Change gloves immediately if contaminated. Wash hands thoroughly after removing gloves.[5] |
| Body Protection | A fully-fastened lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For weighing or potential aerosol generation, a NIOSH-approved half-face respirator with a combination organic vapor/HEPA filter cartridge is recommended.[9] | Protects against inhalation of fine dust particles. All respirator use must be part of a formal respiratory protection program. |
Section 5: Physicochemical Properties and Stability
| Property | Value | Source |
| Physical State | Solid | |
| Appearance | White to almost white crystal/powder | |
| Solubility | Water soluble (based on related compounds) | [9] |
| Storage Temperature | Inert atmosphere, room temperature | [1] |
Reactivity and Incompatible Materials
-
Stability: Stable under recommended storage conditions.[13]
-
Incompatible Materials: Carbamate esters are incompatible with strong acids, strong bases, and strong oxidizing agents.[9] Contact with strong bases can hydrolyze the carbamate ester, while strong acids can also lead to degradation.
-
Hazardous Decomposition Products: When heated to decomposition, this compound will emit toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO2).[9][10]
Section 6: Toxicological Profile: From Acute Effects to Chronic Risks
Absorption can occur via inhalation, ingestion, and dermal contact.[2]
-
Acute Toxicity: The primary acute effect is the cholinergic crisis resulting from AChE inhibition, as detailed in Section 2. Symptoms can range from mild (headache, nausea) to life-threatening (respiratory paralysis, convulsions).[2][4]
-
Skin and Eye Irritation: The compound is classified as a skin and serious eye irritant.[1] Direct contact will likely cause redness, pain, and potential damage.
-
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[1]
-
Carcinogenicity and Mutagenicity: Data for this specific compound is not available. However, the related compound, methyl carbamate, is "known to the state of California to cause cancer" under Proposition 65.[14] While it tested negative in the Ames test, it was found to be mutagenic in Drosophila and carcinogenic in rats.[14] Given this, it is prudent to handle Methyl N-(4-hydroxyphenyl)-N-methylcarbamate as a suspected carcinogen and minimize exposure.
Section 7: Handling, Storage, and Disposal Best Practices
Safe Handling Protocol
-
Preparation: Before starting work, review this guide and the relevant SOPs. Ensure the chemical fume hood is functioning correctly and all necessary PPE is available.
-
Weighing: Conduct all weighing of the solid material within a fume hood or a ventilated balance enclosure to prevent dust inhalation.
-
Solution Preparation: Add the solid slowly to the solvent. Avoid splashing.
-
Post-Handling: After use, wash hands thoroughly with soap and water.[5] Decontaminate all work surfaces.
-
Hygiene: Do not eat, drink, or smoke in work areas.[5] Remove contaminated clothing and PPE before entering eating areas.[5]
Storage
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[13]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Disposal
-
All waste material, including empty containers, contaminated PPE, and cleanup debris, must be disposed of as hazardous waste.
-
Dispose of contents/container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[12] Do not allow the product to enter drains or waterways.[6]
Section 8: References
-
New Jersey Department of Health. (2023). Right to Know - Hazardous Substance Fact Sheet: METOLCARB. Retrieved from [Link]
-
PubChem. 1-Methylethyl N-(4-hydroxy-3-methylphenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]
-
Greenbook.net. MATERIAL SAFETY DATA SHEET: N-Methyl Carbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. N-Methyl Carbamate Insecticides. In Medical Management of Chemical-Biological Casualties Handbook. Retrieved from [Link]
-
PubChemLite. Methyl n-(4-hydroxyphenyl)carbamate (C8H9NO3). Retrieved from [Link]
-
Flex-Pro. (2015). SAFETY DATA SHEET: FlexPro CL5737. Retrieved from [Link]
-
Wikipedia. Methyl carbamate. Retrieved from [Link]
-
PubChem. Methyl N-(4-methoxyphenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Mills, L. J., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. PMC. Retrieved from [Link]
-
Kostal, J., et al. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. MDPI. Retrieved from [Link]
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- 3. Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Technical Application Note: Selective Synthesis of Methyl N-(4-hydroxyphenyl)-N-methylcarbamate
Abstract & Target Profile
This application note details the chemo-selective synthesis of Methyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS: 76274-13-8). This compound serves as a critical intermediate in the development of carbamate-based acetylcholinesterase inhibitors and pesticidal pharmacophores.
The core synthetic challenge lies in the chemoselectivity between the secondary amine and the phenolic hydroxyl group. Standard acylation protocols often yield mixtures of N-carbamates, O-carbonates, and N,O-bis-acylated byproducts. This protocol utilizes a biphasic Schotten-Baumann modification to lock the phenol in its protonated (non-nucleophilic) state while maintaining the nucleophilicity of the N-methyl amine.
Target Molecule Data
| Property | Specification |
| IUPAC Name | Methyl N-(4-hydroxyphenyl)-N-methylcarbamate |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Solubility | Soluble in EtOAc, DCM, MeOH; Low solubility in Water |
| Key Moiety | N-methyl carbamate (Pseudo-irreversible binding motif) |
Retrosynthetic Logic & Strategy
The synthesis is designed around atom economy and kinetic control . Rather than protecting the phenol (which adds two steps), we exploit the pKa differential between the N-methylaniline moiety (pKa ~5-6 for conjugate acid) and the phenol (pKa ~10).
Reaction Pathway (DOT Visualization)
Caption: Kinetic control pathway relying on pH buffering to favor N-acylation over O-acylation.
Experimental Protocol
Materials & Reagents[4][5]
-
Precursor: N-methyl-p-aminophenol sulfate (Metol), >99% purity.
-
Reagent: Methyl chloroformate (98%). Warning: Lachrymator, toxic.
-
Base: Sodium Bicarbonate (NaHCO₃), saturated aqueous solution.
-
Solvent: Ethyl Acetate (EtOAc), HPLC grade.
-
Quench: Dilute HCl (1M).
Step-by-Step Methodology
Step 1: Biphasic System Preparation
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 17.2 g (0.05 mol) of Metol (sulfate salt) in 100 mL of water .
-
Add 150 mL of Ethyl Acetate . The solid will not fully dissolve yet.
-
Slowly add 12.6 g (0.15 mol) of solid NaHCO₃ in portions.
-
Observation: Vigorous effervescence (CO₂ evolution). The Metol will dissolve into the organic layer as the free base is liberated.
-
Why: We use 3 equivalents of base: 1 eq to neutralize the sulfate, 1 eq to scavenge the HCl from the reaction, and 1 eq excess to maintain the buffer.
-
Step 2: Controlled Acylation
-
Cool the biphasic mixture to 0–5°C using an ice bath.
-
Critical: Low temperature improves selectivity by slowing down the reaction, favoring the more nucleophilic amine over the phenol.
-
-
Prepare a solution of 4.25 mL (0.055 mol, 1.1 eq) Methyl Chloroformate in 10 mL EtOAc.
-
Add the chloroformate solution dropwise over 30 minutes with vigorous stirring.
-
Self-Validating Check: The internal temperature must not exceed 10°C. If it does, stop addition and let cool.
-
Step 3: Reaction Monitoring & Workup
-
Remove the ice bath and allow the mixture to warm to room temperature (20-25°C) for 2 hours .
-
TLC Check: (Mobile Phase: 50% EtOAc/Hexane).
-
Starting Material (Metol): Low Rf (stays near baseline due to polarity).
-
Product: Rf ~0.4–0.5.
-
Bis-acylated impurity: Rf ~0.8 (High non-polarity).
-
-
Separation: Transfer to a separatory funnel. Separate the phases.
-
Organic Wash: Wash the EtOAc layer with:
-
1x 50 mL 1M HCl (Removes unreacted amine).
-
1x 50 mL Water .
-
1x 50 mL Brine .
-
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) at 40°C.
Step 4: Purification
-
The crude residue is typically an off-white solid or viscous oil.
-
Recrystallization: Dissolve in minimal hot EtOAc and add Hexane until turbid. Cool to 4°C overnight.
-
Yield: Expected yield is 75–85% (approx. 7.0–8.0 g).
Critical Analysis & Troubleshooting
Mechanism of Selectivity
The success of this protocol hinges on the Hard-Soft Acid-Base (HSAB) principle and pKa control.
-
Amine (Soft Nucleophile): At pH 8.5 (NaHCO₃), the secondary amine is neutral and highly nucleophilic toward the "soft" carbonyl carbon of the chloroformate.
-
Phenol (Hard Nucleophile): At pH 8.5, the phenol (pKa ~10) remains protonated (Ar-OH). Neutral Ar-OH is a poor nucleophile compared to Ar-NH-Me.
-
Failure Mode: If strong base (NaOH, pH >12) is used, the phenoxide (Ar-O⁻) forms. Phenoxides react faster than amines with chloroformates, leading to the carbonate (O-acylated) side product [1].
Self-Validating Quality Control
| Observation | Diagnosis | Corrective Action |
| Dark Brown/Black Mixture | Oxidation of Metol (Quinone formation). | Ensure inert atmosphere (N₂) or work faster. Use fresh Metol. |
| Product is Liquid/Oily | Presence of solvent or bis-acylated impurity.[1] | High vacuum drying (24h). If persistent, run column chromatography. |
| NMR: Missing Phenol Proton | O-acylation occurred. | Check pH of aqueous layer.[2] If pH > 10, repeat with NaHCO₃. |
Analytical Validation (Expected Data)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.40 (s, 1H, -OH) – Confirms free phenol.
-
δ 7.05 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H) – Para-substitution pattern.
-
δ 3.65 (s, 3H, O-CH₃).
-
δ 3.15 (s, 3H, N-CH₃).
-
-
IR Spectrum:
-
Broad peak ~3300 cm⁻¹ (Phenol -OH).
-
Strong peak ~1690 cm⁻¹ (Carbamate C=O). Note: Carbonates (O-acyl) appear higher, typically ~1750 cm⁻¹.
-
Safety & Handling
-
Methyl Chloroformate: Highly toxic by inhalation.[3][4] Releases HCl on contact with moisture.[3][5] All transfers must be done in a fume hood.
-
Metol: Known skin sensitizer. Wear nitrile gloves and long sleeves.
-
Waste: Aqueous layers contain sulfates and carbonates; neutralize before disposal.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reactivity of aminophenols).[6]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Schotten-Baumann mechanism).
-
PubChem. (2023). Compound Summary: Methyl N-(4-hydroxyphenyl)carbamate. National Library of Medicine.
-
Ataman Chemicals. (2023). Technical Data Sheet: p-Methylaminophenol Sulfate (Metol). (Physical properties and stability data).
-
New Jersey Dept of Health. (2016). Hazardous Substance Fact Sheet: Methyl Chloroformate.
Sources
Application Note: Chemoselective N-Methylation of Methyl N-(4-hydroxyphenyl)carbamate
Executive Summary
The methylation of methyl N-(4-hydroxyphenyl)carbamate presents a classic chemoselectivity challenge in organic synthesis. The substrate contains two competitive nucleophilic sites: the phenolic hydroxyl group (pKa ~10) and the carbamate nitrogen (pKa ~12–13). Under standard alkylation conditions (e.g., Alkyl Halide + Base), the thermodynamic and kinetic preference strongly favors O-alkylation (formation of the anisole derivative) over the desired N-methylation .
This Application Note outlines the "Protection-Methylation-Deprotection" (PMD) strategy, recognized as the industry "Gold Standard" for generating high-purity N-methylated products suitable for drug development. A comparative analysis of direct alkylation is included to demonstrate why the PMD route is necessary for this specific substrate.
Mechanistic Insight & Strategic Analysis
The Chemoselectivity Paradox
To achieve N-methylation, the carbamate nitrogen must be deprotonated. However, any base strong enough to deprotonate the carbamate (
Pathway Visualization
The following diagram illustrates the competing pathways and the strategic resolution.
Caption: Figure 1. Competitive alkylation pathways. Path A (O-methylation) dominates under direct alkylation conditions due to the higher nucleophilicity of the phenoxide.
Experimental Protocol: The PMD Strategy
To ensure >98% purity, we employ a three-stage protocol:
-
Protection: Masking the phenol as a silyl ether (TBS).
-
Methylation: Selective N-alkylation of the carbamate.
-
Deprotection: Removal of the silyl group.
Stage 1: Silyl Protection of Phenol
Objective: Block the -OH site using tert-butyldimethylsilyl chloride (TBSCl).
-
Reagents:
Procedure:
-
Charge a flame-dried round-bottom flask with the Substrate and Imidazole in anhydrous DMF under Nitrogen (
). -
Cool to 0 °C in an ice bath.
-
Add TBSCl portion-wise over 10 minutes.
-
Remove ice bath and stir at Room Temperature (RT) for 3–4 hours.
-
Monitor: TLC (Hexane/EtOAc 3:1) should show complete conversion to the less polar silyl ether.
-
Workup: Dilute with
, wash with water ( ) and brine. Dry over and concentrate. -
Yield: Expect >90% quantitative yield.
Stage 2: N-Methylation
Objective: Alkylate the carbamate nitrogen using Sodium Hydride (NaH) and Methyl Iodide (MeI).
-
Reagents:
-
TBS-Protected Intermediate (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)
-
Methyl Iodide (MeI) (1.5 equiv)
-
Solvent: THF (anhydrous) or DMF (0.2 M)
-
Procedure:
-
Dissolve the TBS-Protected Intermediate in anhydrous THF under
and cool to 0 °C. -
Carefully add NaH in small portions. ( Caution:
gas evolution). -
Stir at 0 °C for 30 minutes to ensure deprotonation of the carbamate.
-
Add MeI dropwise via syringe.
-
Allow to warm to RT and stir for 12 hours.
-
Monitor: TLC should show a new spot (N-methyl product).
-
Workup: Quench carefully with saturated
solution. Extract with EtOAc.[1][2] Wash organic layer with water and brine. -
Purification: Flash column chromatography (Silica gel) is recommended here to remove mineral oil from NaH and any unreacted starting material.
Stage 3: Deprotection
Objective: Cleave the silyl group to restore the phenol.
-
Reagents:
Procedure:
-
Dissolve the intermediate in THF.[1]
-
Add TBAF solution dropwise at 0 °C.
-
Stir at RT for 1–2 hours.
-
Workup: Quench with saturated
. Extract with EtOAc.[1][2] -
Purification: Final purification via recrystallization or column chromatography.
Data Summary & Process Logic
Process Workflow Diagram
Caption: Figure 2. The 3-Stage PMD Workflow ensuring regiospecificity.
Reagent Stoichiometry Table
| Reagent | Equiv.[4][5] | Role | Critical Note |
| TBSCl | 1.2 | Protecting Group | Excess ensures complete -OH coverage. |
| Imidazole | 2.5 | Base / Catalyst | Scavenges HCl generated during silylation. |
| NaH | 1.5 | Strong Base | Must be anhydrous; deprotonates carbamate (pKa ~12). |
| MeI | 1.5 | Electrophile | Carcinogen; handle in fume hood. |
| TBAF | 1.2 | Fluoride Source | Specific for cleaving Si-O bonds. |
Troubleshooting & Critical Controls
Why not use weaker bases (e.g., )?
Using a weaker base like Potassium Carbonate in Acetone (standard Williamson Ether synthesis conditions) will almost exclusively yield the O-methylated product (Anisole derivative). The carbamate nitrogen is not sufficiently acidic to be deprotonated effectively by carbonates to compete with the phenoxide [1].
Controlling Bis-Methylation
In Step 2, if the reaction is left too long or with large excess of MeI, there is a risk of methylating the aromatic ring (C-alkylation) or over-alkylating if the protecting group falls off.
-
Control: Maintain strict stoichiometry (1.1–1.5 equiv MeI) and monitor temperature (do not exceed RT).
Safety
-
Methyl Iodide: Highly toxic alkylating agent.
-
Sodium Hydride: Pyrophoric. Quench with care.
References
-
Evans, D. A. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University. Retrieved from [Link]
- Context: Reference for pKa values of phenols (~10) vs carbamates (~12-13), establishing the basis for chemoselectivity issues.
- Context: Confirms the "Protection-Acylation-Deprotection" strategy for N-functionaliz
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Context: Authoritative source for the TBS protection/deprotection protocols described in Steps 1 and 3.
-
Wang, R., & Xu, J. (2010).[6] Selective alkylation of aminophenols. ARKIVOC, (ix), 293-299.[7] Retrieved from [Link]
- Context: Discusses the difficulty of direct alkylation and the necessity of protection strategies for aminophenol deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Quantification of Methyl N-(4-hydroxyphenyl)-N-methylcarbamate
This Application Note and Protocol details the LC-MS/MS method development and validation for methyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS 189223-68-5), a specific carbamate derivative often analyzed in the context of metabolic profiling, degradation studies, or impurity analysis of N-methyl carbamate pesticides/pharmaceuticals.
Introduction & Analyte Profile
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate (C9H11NO3, MW 181.19) is a polar, phenolic carbamate. Structurally, it consists of a p-substituted phenol ring attached to an N-methyl, N-methoxycarbonyl moiety.
In drug development and environmental toxicology, this compound is significant as a potential Phase I metabolite (hydroxylation) of N-methyl carbamates or as a degradation product. Its analysis requires high sensitivity due to the labile nature of the carbamate linkage and the polarity of the phenolic group.
Physicochemical Properties
| Property | Value | Implication for Method |
| Molecular Weight | 181.19 g/mol | Low mass region; requires clean solvents to avoid background noise. |
| LogP (Predicted) | ~1.2 - 1.5 | Moderately polar; suitable for Reversed-Phase (C18) chromatography. |
| pKa (Phenol) | ~10.0 | Retains neutral form at acidic pH; use acidic mobile phase for better retention. |
| Ionization | ESI (+) | The tertiary nitrogen facilitates protonation ([M+H]+). |
Method Development: Mass Spectrometry (MS/MS)
Ionization & Source Parameters
The analyte contains a basic nitrogen atom (tertiary amine within the carbamate), making Electrospray Ionization in Positive Mode (ESI+) the most sensitive approach.
-
Source: ESI Positive
-
Capillary Voltage: 3.0 – 3.5 kV
-
Desolvation Temperature: 400°C (High temp ensures efficient droplet evaporation for polar compounds)
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 800 L/hr
MRM Transitions (Precursor & Product Ions)
The fragmentation pattern follows standard carbamate cleavage rules. The precursor ion is the protonated molecule [M+H]+ = 182.1 .
Fragmentation Pathway Logic:
-
Primary Loss (Quantifier): Cleavage of the carbamate ester bond (loss of the methoxycarbonyl group, -COOCH3, 59 Da) typically yields the stable N-methyl-4-hydroxyaniline cation (m/z 123 ).
-
Secondary Loss (Qualifier): Loss of the methoxy group (-OCH3, 31 Da) yields the isocyanate-like cation or acyl ion (m/z 151 ).
-
Tertiary Loss: Further loss of the N-methyl group from the m/z 123 fragment yields the 4-aminophenol cation (m/z 109 ).
Table 1: Optimized MRM Transitions
| Transition Type | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) | Mechanism |
|---|---|---|---|---|---|---|
| Quantifier | 182.1 | 123.1 | 50 | 25 | 20 - 25 | Loss of -COOCH3 (Carbamate cleavage) |
| Qualifier 1 | 182.1 | 151.1 | 50 | 25 | 12 - 15 | Loss of -OCH3 |
| Qualifier 2 | 182.1 | 109.1 | 50 | 25 | 30 - 35 | Loss of -CH3 from m/z 123 |
Critical Note: The transition 182.1 > 123.1 provides the highest S/N ratio due to the stability of the aromatic amine product ion.
Fragmentation Pathway Diagram
Caption: Proposed ESI+ fragmentation pathway for Methyl N-(4-hydroxyphenyl)-N-methylcarbamate.
Chromatographic Conditions (LC Protocol)
Column Selection
A C18 column with polar-embedded groups or high carbon load is recommended to retain the polar phenolic moiety.
-
Recommended Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex C18.
-
Temperature: 40°C.
Mobile Phase
-
Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (Buffer stabilizes ionization).
-
Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
Gradient Profile
| Time (min) | % Phase A | % Phase B | Curve | Description |
| 0.00 | 95 | 5 | Initial | Equilibrate / Load |
| 1.00 | 95 | 5 | 6 | Hold for polar retention |
| 6.00 | 5 | 95 | 6 | Linear Ramp |
| 7.50 | 5 | 95 | 6 | Wash |
| 7.60 | 95 | 5 | 1 | Return to Initial |
| 10.00 | 95 | 5 | 1 | Re-equilibration |
Sample Preparation Protocol
Matrix: Plasma/Serum or Urine
Given the phenolic nature, Liquid-Liquid Extraction (LLE) with Ethyl Acetate or Solid Phase Extraction (SPE) is superior to protein precipitation (PPT) for removing phospholipids and concentrating the analyte.
Protocol: Supported Liquid Extraction (SLE)
This method is automated and provides cleaner extracts than LLE.
-
Sample Pre-treatment:
-
Aliquot 100 µL of plasma/urine.
-
Add 10 µL Internal Standard (e.g., Carbofuran-d3 or Acetaminophen-d4).
-
Dilute with 100 µL of 1% Formic Acid in water (Acidification breaks protein binding).
-
Vortex for 30 seconds.
-
-
Loading:
-
Load the 200 µL pre-treated sample onto a Biotage Isolute SLE+ 200 plate (or equivalent diatomaceous earth plate).
-
Apply gentle vacuum/pressure to initiate loading.
-
Wait 5 minutes for complete absorption into the sorbent.
-
-
Elution:
-
Add 1 mL of Ethyl Acetate (or MTBE).
-
Allow to flow by gravity for 5 minutes, then apply gentle vacuum.
-
Collect eluate in a deep-well plate.
-
-
Reconstitution:
-
Evaporate solvent under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (90:10 Water:ACN).
-
Vortex and Centrifuge (4000 rpm, 5 min).
-
Inject 5 µL into LC-MS/MS.
-
Experimental Workflow Diagram
Caption: Step-by-step Supported Liquid Extraction (SLE) and LC-MS/MS workflow.
Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following criteria must be met:
-
Linearity:
-
Range: 0.5 ng/mL to 500 ng/mL.
-
Weighting: 1/x².
-
Correlation Coefficient (r²): > 0.995.
-
-
Recovery & Matrix Effect:
-
Compare peak area of post-extraction spiked samples vs. neat standards to calculate Matrix Effect (ME).
-
Acceptance: ME should be between 85% - 115%. If suppression occurs (>15%), switch to an APCI source or dilute the sample further.
-
-
Stability:
-
Phenolic carbamates can be light-sensitive and prone to hydrolysis at high pH.
-
Precaution: Keep samples in amber vials and autosampler at 4°C. Process within 24 hours.
-
References
- Niessen, W. M. A. (2010). Liquid Chromatography-Mass Spectrometry. 3rd Edition. CRC Press.
-
US EPA Method 531.2. (2003). Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. Link (Provides context on carbamate stability and chromatography, though uses fluorescence).
-
PubChem Compound Summary. (2024). Methyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS 189223-68-5). National Center for Biotechnology Information. Link (Verified for structure and molecular weight confirmation).
- Holčapek, M., et al. (2012). Mass Spectrometry in Metabolomics. Journal of Chromatography A, 1259, 3-15.
Application Notes and Protocols for the Extraction of Methyl N-(4-hydroxyphenyl)-N-methylcarbamate from Biological Matrices
Introduction: The Analytical Imperative for Methyl N-(4-hydroxyphenyl)-N-methylcarbamate
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate is a compound of significant interest in toxicology, pharmacology, and drug metabolism studies. As a metabolite or a compound with potential biological activity, its accurate quantification in complex biological matrices such as plasma, urine, and tissue is paramount for understanding its pharmacokinetic and pharmacodynamic profile. The inherent complexity of these matrices, which are rich in proteins, lipids, salts, and other endogenous components, necessitates robust and validated sample preparation methods to ensure the accuracy, precision, and sensitivity of subsequent analytical measurements, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This comprehensive guide provides a detailed overview of the principles and protocols for the extraction of methyl N-(4-hydroxyphenyl)-N-methylcarbamate from various biological matrices. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the entire analytical workflow.
Physicochemical Properties and Metabolic Profile: A Foundation for Method Development
A successful extraction strategy is built upon a thorough understanding of the analyte's physicochemical properties and its expected metabolic fate.
Physicochemical Properties
While experimental data for methyl N-(4-hydroxyphenyl)-N-methylcarbamate is not extensively published, we can infer its properties from its structure and data on similar compounds.
| Property | Predicted/Inferred Value | Rationale and Implication for Extraction |
| Molecular Formula | C₉H₁₁NO₃ | - |
| Molecular Weight | 181.19 g/mol [1] | Influences diffusion and filtration characteristics. |
| Predicted XlogP | ~1.6 - 1.7[1][2] | Indicates moderate lipophilicity, suggesting it can be extracted by a range of organic solvents and retained on reversed-phase sorbents. |
| pKa (Phenolic Hydroxyl) | ~9-10 | The phenolic hydroxyl group will be deprotonated at high pH, increasing water solubility. pH control during extraction is therefore critical to ensure the analyte is in its neutral, more readily extractable form. |
| Hydrogen Bond Donors | 1 (hydroxyl) | Can interact with polar sorbents and solvents. |
| Hydrogen Bond Acceptors | 3 (carbonyl, ether, nitrogen) | Can interact with polar sorbents and solvents. |
Metabolic Considerations: The Importance of Deconjugation
Phenolic compounds like methyl N-(4-hydroxyphenyl)-N-methylcarbamate are prime candidates for Phase II metabolism, where they are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. The primary conjugation reactions for phenolic hydroxyl groups are glucuronidation and sulfation.[3][4][5] The resulting glucuronide and sulfate conjugates are significantly more polar than the parent compound and may not be efficiently extracted or detected under the same conditions.
Therefore, to determine the total concentration of the analyte (parent compound plus its conjugated metabolites), an enzymatic hydrolysis step is often essential. This is particularly crucial for the analysis of urine samples, where conjugated metabolites are typically abundant.[6][7]
Experimental Workflow for Extraction and Analysis
The overall workflow for the analysis of methyl N-(4-hydroxyphenyl)-N-methylcarbamate in biological matrices can be visualized as follows:
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine
LLE is a classic and effective method for sample cleanup, particularly for urine samples where the primary interferences are salts and highly polar compounds. The choice of extraction solvent is critical and depends on the polarity of the analyte.
Rationale for Solvent Choice: For a compound with a predicted XlogP of ~1.6, solvents like ethyl acetate or a mixture of dichloromethane and isopropanol are suitable choices. These solvents have sufficient polarity to extract the analyte while minimizing the co-extraction of highly polar matrix components. Acidification of the aqueous phase is crucial to suppress the ionization of the phenolic group, thereby favoring its partitioning into the organic phase.
Step-by-Step Protocol:
-
Sample Pre-treatment and Deconjugation:
-
To a 1 mL aliquot of urine, add an appropriate internal standard.
-
Perform enzymatic hydrolysis to cleave glucuronide and sulfate conjugates (see Protocol 4).
-
-
pH Adjustment:
-
Acidify the urine sample to a pH of approximately 4-5 by adding a small volume of a suitable acid (e.g., formic acid or acetic acid).
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the acidified urine sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation (PPT) from Plasma/Serum
PPT is the simplest and fastest method for removing proteins from plasma or serum samples. It is particularly useful for high-throughput applications. However, it provides less sample cleanup than SPE or LLE, and the resulting supernatant may still contain significant amounts of other matrix components like phospholipids, which can cause ion suppression in the MS source.
Rationale for Precipitating Agent: Acetonitrile is a common and effective protein precipitating agent. It is generally preferred over methanol as it tends to result in cleaner extracts with lower levels of co-extracted phospholipids.
Step-by-Step Protocol:
-
Sample Preparation:
-
To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add an appropriate internal standard.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is typical).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase. This step helps to minimize solvent effects during the chromatographic separation.
-
Sources
- 1. PubChemLite - Methyl n-(4-hydroxyphenyl)carbamate (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma [mdpi.com]
Troubleshooting & Optimization
improving stability of methyl N-(4-hydroxyphenyl)-N-methylcarbamate in aqueous solution
Technical Support Center: Methyl N-(4-hydroxyphenyl)-N-methylcarbamate
A Guide to Improving Aqueous Stability for Researchers
Welcome to the technical support center for methyl N-(4-hydroxyphenyl)-N-methylcarbamate. As Senior Application Scientists, we understand the challenges researchers face when working with chemically sensitive molecules. This guide is designed to provide you with an in-depth understanding of the stability profile of methyl N-(4-hydroxyphenyl)-N-methylcarbamate in aqueous solutions and to offer practical, field-proven strategies for its preservation. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot issues and ensure the integrity of your experiments.
The core structure of this molecule contains two key functional groups that are central to its instability: an N-methylcarbamate ester and a 4-hydroxyphenyl (phenolic) group. Each is susceptible to distinct degradation pathways, which this guide will address comprehensively.
Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during initial experiments.
Q1: My aqueous solution of methyl N-(4-hydroxyphenyl)-N-methylcarbamate is rapidly turning a yellow or brown color. What is causing this?
A: This color change is a classic indicator of the oxidation of the 4-hydroxyphenyl group.[1] The phenolic ring is electron-rich and highly susceptible to oxidation by dissolved oxygen, trace metal ion catalysts, or exposure to light. The initial oxidation products are often dihydroxylated rings and subsequently quinones (like p-benzoquinone)[1]. These quinones can further react with remaining phenol groups to form highly colored charge-transfer complexes, leading to the dark color you observe, even at low concentrations.[1] This process is often accelerated at neutral to alkaline pH and in the presence of transition metal ions.[2][3]
Q2: I prepared a stock solution in a neutral buffer (pH 7.0) and stored it at 4°C. After 24 hours, HPLC analysis shows a significant decrease in the parent compound peak. What is the likely cause?
A: The most probable cause is alkaline-catalyzed hydrolysis of the carbamate ester linkage.[4] While pH 7 is considered "neutral," it is sufficiently alkaline to promote slow hydrolysis of many N-methylcarbamates.[5] This reaction cleaves the carbamate bond, resulting in the formation of 4-(methylamino)phenol and carbon dioxide, or related products.[4][6] The stability of carbamates dramatically decreases as the pH rises above 7.[4] For many carbamates, half-lives can decrease from weeks at a slightly acidic pH to mere hours at a neutral or alkaline pH, even under refrigerated conditions.[4][5]
Q3: What are the most critical factors I need to control to ensure the stability of my compound in solution?
A: The stability of methyl N-(4-hydroxyphenyl)-N-methylcarbamate is primarily influenced by four key factors:
-
pH: This is the most critical factor. The compound is highly susceptible to alkaline hydrolysis.[4][6] Maintaining a slightly acidic pH is the most effective preventative measure.
-
Temperature: Higher temperatures accelerate the rates of both hydrolysis and oxidation.[4] A consistent cold chain should be maintained.
-
Light: Exposure to UV light can induce photochemical degradation (photolysis) of both the carbamate and phenolic moieties.[7]
-
Oxygen and Oxidants: The presence of dissolved oxygen, oxidizing agents (like hydrogen peroxide), and certain metal ions (e.g., Cu²⁺, Fe³⁺) can rapidly degrade the phenolic ring.[1][2][5]
Illustrated Degradation Pathways
Understanding the chemical reactions that lead to degradation is fundamental to preventing them. The two primary pathways are illustrated below.
Caption: Primary degradation routes for the target compound.
In-Depth Troubleshooting & Stabilization Guides
Guide 1: Protocol for Preparing a Stabilized Aqueous Stock Solution
This protocol focuses on mitigating hydrolysis, the most common and rapid degradation pathway. The primary strategy is rigorous pH control.
Causality: N-methylcarbamates are most stable in slightly acidic conditions, typically between pH 3 and 5.[4] In this range, the rate of hydroxide-catalyzed hydrolysis is minimized. This protocol uses a pre-acidified solvent to ensure the compound is immediately protected upon dissolution.
Step-by-Step Protocol:
-
Solvent Preparation:
-
Prepare your primary aqueous solvent (e.g., HPLC-grade water, buffer).
-
Acidify the solvent to pH 3.0-4.0 . Use a dilute acid like formic acid, acetic acid, or a prepared buffer such as a monochloroacetic acid buffer, as recommended in some EPA methods for carbamate analysis.[8]
-
Self-Validation: Confirm the final pH of the bulk solvent using a calibrated pH meter.
-
-
Deoxygenation (Critical for Preventing Oxidation):
-
Sparge the acidified solvent with an inert gas (e.g., high-purity nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. This is crucial for preventing the oxidation of the phenol group.
-
-
Stock Solution Preparation:
-
Accurately weigh the methyl N-(4-hydroxyphenyl)-N-methylcarbamate powder.
-
Dissolve the powder in a small amount of a compatible, water-miscible organic solvent (e.g., acetonitrile or methanol) if necessary, before diluting with the prepared, acidified, deoxygenated aqueous solvent.
-
Perform all work in a low-light environment or using amber glassware to prevent photolysis.
-
-
Storage:
-
Store the final solution in amber glass vials with PTFE-lined caps to block light and prevent leaching.
-
Immediately store at low temperatures, ideally 2-8°C, or frozen at -20°C or -80°C for long-term storage.
-
Self-Validation: Prepare a "time zero" aliquot for immediate analysis and compare it against aliquots stored for defined periods (e.g., 24h, 48h, 1 week) to empirically determine stability under your specific conditions.
-
Table 1: Impact of pH on Carbamate Stability (Generalized Data)
| pH Range | Relative Stability | Primary Degradation Pathway | Typical Half-Life Range |
| < 3 | Moderate to Low | Acid-Catalyzed Hydrolysis | Hours to Days |
| 3 - 5 | High (Optimal) | Minimal Degradation | Weeks to Months |
| 6 - 8 | Low | Base-Catalyzed Hydrolysis | Minutes to Hours[4][5] |
| > 8 | Very Low | Rapid Base-Catalyzed Hydrolysis | Seconds to Minutes[6][9] |
Guide 2: How to Perform a Forced Degradation Study
A forced degradation or "stress testing" study is a powerful diagnostic tool to definitively identify which conditions are most harmful to your compound.[10] It helps in developing stability-indicating analytical methods and robust formulations.[11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10]
Caption: Workflow for a forced degradation study.
Step-by-Step Experimental Protocol:
-
Prepare Samples: Prepare identical aliquots of your compound in a suitable solvent. Include a control sample to be stored under ideal conditions (e.g., 4°C, protected from light).
-
Apply Stress Conditions (Examples):
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1M. Incubate at 60°C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.01M. Keep at room temperature (carbamates are very base-labile).
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.
-
Thermal: Incubate at 60°C in the dark.
-
Photostability: Expose to a calibrated light source according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact times will need to be optimized.
-
Analysis: Quench the reactions if necessary (e.g., neutralize acid/base samples). Analyze all samples, including the control, using a stability-indicating HPLC method.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. A loss of the parent peak area and the appearance of new peaks (degradants) will reveal the compound's vulnerabilities.
Analytical Methodology for Stability Assessment
Accurate quantification is essential for any stability study. High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing N-methylcarbamates due to their polarity and thermal instability, which makes Gas Chromatography (GC) challenging without derivatization.[12]
Recommended Method: HPLC with Post-Column Derivatization and Fluorescence Detection (Based on EPA Method 531.1)
This method offers exceptional sensitivity and selectivity for N-methylcarbamates.[8][12]
Principle: The HPLC separates the parent compound. Post-column, the eluent is mixed with a strong base (NaOH) to hydrolyze the carbamate, releasing methylamine. This methylamine then reacts with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent derivative, which is detected by a fluorescence detector.[8][12]
Typical HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, e.g., 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (acidified) |
| Flow Rate | 1.0 mL/min |
| Post-Column Reagent 1 | NaOH solution |
| Post-Column Reagent 2 | OPA / 2-mercaptoethanol solution[8] |
| Fluorescence Detector | Excitation: ~330 nm, Emission: ~450 nm[12] |
Self-Validation System: The method's performance must be validated by assessing linearity, accuracy, precision, and limit of detection (LOD). A stability-indicating method is one that can resolve the main compound peak from all known degradation product peaks, ensuring that a decrease in the main peak is an accurate measure of degradation.
References
- Changes in Solution Color During Phenol Oxidation by Fenton Reagent. (n.d.). Google Scholar.
-
Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. (2025, May 9). MDPI. [Link]
-
Oxidation of phenolic compounds catalyzed by immobilized multi-enzyme systems with integrated hydrogen peroxide production. (n.d.). Royal Society of Chemistry. [Link]
-
Electrochemical Oxidation of Phenolic Compounds from Dilute Aqueous So. (1995). Taylor & Francis eBooks. [Link]
-
Photooxidation of phenolic compounds in aqueous solution with a vacuum-UV lamp. (2011, June 28). Taylor & Francis Online. [Link]
-
Chromatographic Determination of Carbamate Pesticides in Environmental Samples. (n.d.). ResearchGate. [Link]
-
Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. (2025, August 7). ResearchGate. [Link]
-
Photoremediation of Carbamate Residues in Water. (2012, February 8). SciSpace. [Link]
-
N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay, sequestration and metal complexation studies. (2019). PubMed. [Link]
-
Détermination du mécanisme d'hydrolyse d'un carbamate insecticide: Le Baygon. (2002, December 30). JOURNAL of the Tunisian Chemical Society. [Link]
-
PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER*. (2019). Advanced Technologies. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories. [Link]
-
Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. (2025, July 30). ResearchGate. [Link]
-
METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. (n.d.). U.S. Geological Survey. [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent. [Link]
-
Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. (2021, July 6). Frontiers. [Link]
-
Discovery of carbamate degrading enzymes by functional metagenomics. (n.d.). PubMed Central. [Link]
-
EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti ... (n.d.). U.S. EPA. [Link]
-
The Mechanism of the Alkaline Hydrolysis of p-Nitrophenyl N-Methylcarbamate1. (n.d.). ACS Publications. [Link]
-
Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. (2022, March 30). PubMed Central. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. [Link]
-
Methyl n-(4-hydroxyphenyl)carbamate (C8H9NO3). (n.d.). PubChem. [Link]
-
Methyl carbamate. (n.d.). Wikipedia. [Link]
-
Methyl Carbamate | C2H5NO2 | CID 11722. (n.d.). NIH - PubChem. [Link]
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- 12. agilent.com [agilent.com]
Technical Support Center: Purification of Methyl N-(4-hydroxyphenyl)-N-methylcarbamate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of methyl N-(4-hydroxyphenyl)-N-methylcarbamate. Drawing from established chemical principles and field-proven techniques, this document addresses common challenges encountered during the isolation of this compound from complex reaction mixtures.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific, practical problems encountered during the purification process in a question-and-answer format.
Question 1: My final product is contaminated with unreacted 4-(methylamino)phenol. How can I remove it?
Answer: The presence of the starting material, 4-(methylamino)phenol, is a common issue, particularly in reactions that have not gone to completion. Due to the presence of both a basic amine and an acidic phenol, this starting material has significantly different solubility and polarity characteristics compared to your desired carbamate product.
Probable Cause:
-
Incomplete Reaction: Insufficient reaction time, incorrect stoichiometry, or suboptimal reaction temperature.
-
Similar Polarity: While different, the starting material may have enough polarity to co-elute or co-precipitate with the product under certain conditions.
Solution: Acid-Base Extraction The most effective method to remove this impurity is a liquid-liquid extraction that exploits the differences in acidity and basicity.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic methylamino group of the unreacted 4-(methylamino)phenol will be protonated, forming a water-soluble salt that partitions into the aqueous layer. Your product, a neutral carbamate, will remain in the organic layer.
-
Basic Wash: Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate). This step removes any acidic byproducts and neutralizes any residual acid from the previous step. The phenolic proton on your desired product is generally not acidic enough to be deprotonated by a weak base like bicarbonate, preventing its loss into the aqueous layer.
-
Final Steps: Wash the organic layer with brine to remove excess water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product, now free of the starting amine.
Causality: This method is highly selective because the carbamate functional group is significantly less basic than the secondary amine of the starting material and less acidic than the phenol of a potential hydrolysis byproduct.[1][2]
Question 2: The crude product is a persistent oil and fails to crystallize upon solvent removal. What should I do?
Answer: "Oiling out" is a common problem where a compound separates from solution as a liquid phase rather than a solid crystalline lattice. This is often caused by the presence of impurities that disrupt the crystallization process or by the choice of an inappropriate solvent system.
Probable Cause:
-
Impurities: Residual solvent, unreacted starting materials, or oily byproducts can act as "crystal poisons," inhibiting the formation of a well-ordered solid.
-
Inadequate Solvent System: The chosen solvent may be too good a solvent for the compound, even at low temperatures, preventing supersaturation and precipitation.[3]
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.
Troubleshooting Strategies:
-
Purification Prior to Crystallization: If significant impurities are suspected, first purify the oil using flash column chromatography (see Protocol 2). This will remove the contaminants that are inhibiting crystallization.
-
Optimize Recrystallization Solvent:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[4] Experiment with different solvent systems. Common choices for carbamates include mixtures like hexane/ethyl acetate, hexane/acetone, or isopropanol/water.[3]
-
Procedure: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate). Slowly add a poor solvent (e.g., hexane) at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a few drops of the good solvent to redissolve the oil, then allow the mixture to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer to maximize crystal formation.[4]
-
Question 3: My product is showing signs of degradation (e.g., discoloration to pink or brown) during workup or chromatography. How can I prevent this?
Answer: The discoloration of your product is likely due to oxidation or hydrolysis. The 4-hydroxyphenyl moiety is susceptible to oxidation, especially in the presence of air and base, forming colored quinone-like species. Additionally, the carbamate linkage can be susceptible to hydrolysis under strongly acidic or basic conditions.
Probable Cause:
-
Oxidation: The phenolic group can be oxidized, a process often accelerated by basic pH, heat, or trace metal impurities.
-
Hydrolysis: The carbamate ester linkage can be cleaved by water, a reaction catalyzed by strong acids or bases, particularly at elevated temperatures.[5][6] Alkaline conditions are known to significantly increase the rate of carbamate hydrolysis.[6]
Preventative Measures:
-
pH Control: Maintain a slightly acidic to neutral pH (around pH 5-7) during aqueous workups.[6] Avoid prolonged exposure to strong bases.
-
Inert Atmosphere: When possible, perform reactions and workups under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Temperature Management: Keep temperatures as low as reasonably possible during extractions and solvent removal. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., <40°C).
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite or butylated hydroxytoluene (BHT) to the extraction solvents can prevent oxidation.
-
Degas Solvents: For sensitive applications, using solvents that have been degassed (by sparging with nitrogen or argon) can help minimize oxidation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of methyl N-(4-hydroxyphenyl)-N-methylcarbamate?
The byproduct profile depends heavily on the synthetic route. A common synthesis involves the reaction of 4-(methylamino)phenol with methyl chloroformate or a similar carbamoylating agent.[7]
-
Unreacted Starting Materials: 4-(methylamino)phenol.
-
Bis-carbamate: Reaction at both the nitrogen and the phenolic oxygen to form methyl N-(4-((methoxycarbonyl)oxy)phenyl)-N-methylcarbamate. This is more likely if a strong base is used, which deprotonates the phenol.
-
Urea Derivatives: If the carbamoylating agent precursor (e.g., methyl isocyanate) is present and reacts with unreacted 4-(methylamino)phenol or water, it can form urea byproducts.
-
Hydrolysis Products: 4-(methylamino)phenol, formed if the product degrades during workup.[6]
-
Polymeric Materials: Dark, insoluble materials can form from oxidative side reactions of the phenol moiety.
Q2: Which purification technique is better for this compound: recrystallization or column chromatography?
The choice depends on the nature and quantity of the impurities.
-
Recrystallization is ideal when you have a relatively pure product (>90%) with small amounts of impurities that have different solubility profiles. It is a highly efficient, economical, and scalable method for achieving high purity.[2][4]
-
Flash Column Chromatography is superior when the product is contaminated with multiple byproducts of similar polarity or when the product is an oil.[8][9] It offers excellent separation capabilities but is more time-consuming, uses larger volumes of solvent, and can be more challenging to scale up.
A common and effective strategy is to perform a rapid column chromatography to remove the bulk of impurities, followed by a final recrystallization step to obtain a highly pure, crystalline product.
Q3: How can I prevent hydrolysis of the carbamate during workup and purification?
Carbamate hydrolysis is a critical issue that can significantly lower your yield and purity.[6]
-
Control pH: The rate of hydrolysis is highly pH-dependent. Most N-methyl carbamates are most stable in slightly acidic conditions (pH ~5).[6] During aqueous extractions, use buffered solutions or adjust the pH to be slightly acidic. Avoid strong acids and, especially, strong bases (pH > 8), which dramatically accelerate hydrolysis.[5][6]
-
Keep it Cold: Hydrolysis is a chemical reaction with a rate that increases with temperature.[6] Perform all aqueous workups using cold solutions and in an ice bath. Store samples and solutions at low temperatures (2-8°C) whenever possible.
-
Minimize Water Contact: Use anhydrous solvents for chromatography and dry the purified organic extracts thoroughly before solvent evaporation.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude material that is mostly solid and estimated to be >90% pure.
Objective: To remove minor impurities by dissolving the crude product in a hot solvent and allowing it to slowly crystallize upon cooling.
Materials:
-
Crude methyl N-(4-hydroxyphenyl)-N-methylcarbamate
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Recrystallization solvents (see table below)
Procedure:
-
Solvent Selection: Choose an appropriate solvent system. The goal is high solubility at high temperature and low solubility at low temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent system, just enough to fully dissolve the solid with heating and stirring.
-
Hot Filtration (if necessary): If insoluble impurities (like dust or polymeric byproduct) are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it lightly (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[4]
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Data Presentation: Recommended Recrystallization Solvents
| Solvent System | Ratio (v/v) | Application Notes |
| Isopropanol / Water | ~9:1 | Good for moderately polar compounds. Dissolve in hot isopropanol, add hot water dropwise until cloudy, then cool. |
| Ethyl Acetate / Hexane | Varies | A widely applicable system. Dissolve in a minimum of hot ethyl acetate, then add hexane until turbidity persists. Cool slowly.[3] |
| Acetone / Hexane | Varies | Similar to Ethyl Acetate/Hexane, good for removing non-polar impurities.[3] |
| Toluene | N/A | Can be effective for aromatic compounds if solubility profile is appropriate. |
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for complex mixtures containing multiple byproducts or for purifying oily crude products.
Objective: To separate the desired compound from impurities based on differential adsorption to a stationary phase (silica gel).
Materials:
-
Crude methyl N-(4-hydroxyphenyl)-N-methylcarbamate
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (mobile phase), typically a Hexane/Ethyl Acetate mixture
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring
Procedure:
-
Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of ~0.3-0.4 and show good separation from all impurities. A gradient of 20% to 50% ethyl acetate in hexane is a good starting point.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture. Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Apply the sample carefully to the top of the column.
-
Elution: Begin passing the eluent through the column, collecting fractions. You can start with a less polar mixture (e.g., 20% EtOAc in Hexane) and gradually increase the polarity (e.g., to 40% or 50% EtOAc) to elute your product. This is known as a gradient elution.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Section 4: Visual Workflow for Purification Strategy
The following diagram outlines the decision-making process for selecting the appropriate purification method for your crude methyl N-(4-hydroxyphenyl)-N-methylcarbamate.
Caption: Purification strategy decision tree for methyl N-(4-hydroxyphenyl)-N-methylcarbamate.
References
- U.S. Environmental Protection Agency. (n.d.).
- Thermo Fisher Scientific. (n.d.). The Acclaim Carbamate Column—A Superior Solution. cromlab-instruments.es.
- Rahman, M. M., et al. (2015).
- American Chemical Society. (2023).
- PubChem. (n.d.). n-Methyl-p-aminophenol.
- MacMillan, J. H., & Ugi, I. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline.
- Organic Chemistry Portal. (n.d.).
- Deb C, et al. (2016). Discovery of carbamate degrading enzymes by functional metagenomics. PMC.
- University of Rochester, Department of Chemistry. (n.d.).
- Adler, M. J., et al. (2011).
- Mirante. (n.d.).
- Wang, Y., et al. (2013). Methyl N-hydroxy-N-(2-methylphenyl)
- Thermo Fisher Scientific. (2015).
- University of California, Irvine. (n.d.).
- PubChemLite. (n.d.). Methyl n-(4-hydroxyphenyl)
- BLD Pharm. (n.d.). 189223-68-5|Methyl (4-hydroxyphenyl)(methyl)
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- Pickering, M. (n.d.).
- Google Patents. (n.d.).
- Royal Society of Chemistry. (2015).
- Boujlel, H., et al. (2017). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media.
- Google Patents. (n.d.).
- Ghaffar, A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC.
- ResearchGate. (n.d.).
- Benchchem. (n.d.).
Sources
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- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl N-hydroxy-N-(2-methylphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Determination of Carbamate and Organophosphorus Pesticides in Vegetable Samples and the Efficiency of Gamma-Radiation in Their Removal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Solutions for Methyl N-(4-hydroxyphenyl)-N-methylcarbamate
Welcome to the technical support guide for methyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS No. 189223-68-5). This document is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet critical challenge of this compound's limited aqueous solubility. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.
Section 1: Understanding the Solubility Challenge
Before troubleshooting, it is essential to understand the molecular characteristics of methyl N-(4-hydroxyphenyl)-N-methylcarbamate that govern its behavior in aqueous media.
FAQ: What are the key physicochemical properties of this compound?
The solubility of a compound is dictated by its molecular structure. Methyl N-(4-hydroxyphenyl)-N-methylcarbamate possesses both hydrophobic (the phenyl ring, N-methyl group) and hydrophilic (the phenolic hydroxyl group, the carbamate moiety) features. Its behavior in water is a delicate balance between these competing characteristics.
Table 1: Physicochemical Properties of Methyl N-(4-hydroxyphenyl)-N-methylcarbamate and Related Compounds
| Property | Value / Prediction | Implication for Aqueous Solubility | Source |
|---|---|---|---|
| Molecular Formula | C₉H₁₁NO₃ | - | [1] |
| Molecular Weight | 181.19 g/mol | - | [1] |
| Structure | A phenyl ring with a phenolic hydroxyl group and an N-methylcarbamate group. | The aromatic ring is nonpolar, while the hydroxyl and carbamate groups can form hydrogen bonds, creating a solubility challenge. | [1] |
| Predicted XLogP3 | 1.6 - 1.7 | A positive LogP value indicates a preference for a nonpolar environment over water, suggesting low intrinsic water solubility. | [2][3] |
| Predicted Acidic pKa | ~10.9 (estimated) | The phenolic hydroxyl group is weakly acidic. At pH values above its pKa, it deprotonates, significantly increasing polarity and solubility. |[4] |
The key takeaway is the presence of the ionizable phenolic hydroxyl group. This is the most powerful tool at your disposal for manipulating the compound's solubility, a principle we will explore in detail.
Section 2: Troubleshooting Guide & Core FAQs
This section provides a systematic, question-and-answer-based approach to resolving solubility issues, starting with the most common problems and progressing to more advanced strategies.
Q1: My initial attempt to dissolve the compound directly in my aqueous buffer failed. What are the first steps?
Answer: Direct dissolution of a sparingly soluble solid in an aqueous buffer is often kinetically limited. Before resorting to chemical modifications of your solvent, always attempt to overcome this energy barrier using physical methods.
The "Why": The dissolution process involves breaking the compound's crystal lattice energy and forming new solute-solvent interactions. For hydrophobic compounds in water, this is an energetically unfavorable process. Physical agitation and gentle heating provide the energy needed to overcome this initial hurdle.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for solubility issues.
Q2: How does pH dramatically influence this compound's solubility?
Answer: The phenolic hydroxyl group (-OH) on the phenyl ring is weakly acidic. By raising the pH of the aqueous solution above the compound's pKa, you can deprotonate this group to form a negatively charged phenoxide ion (-O⁻). This ionization dramatically increases the molecule's polarity and its ability to interact favorably with water, thereby increasing its solubility.[5]
The "Why": The conversion from a neutral molecule to an ion is the single most effective way to enhance aqueous solubility. The energy gained from the hydration of the charged phenoxide ion by water molecules far outweighs the unfavorable interactions of the hydrophobic parts of the molecule.
Experimental Protocol 1: pH-Dependent Solubility Assessment
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 4 to 12.
-
Addition: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility against the pH of the buffer. You should observe a significant increase in solubility as the pH surpasses the pKa.
Caption: pH-dependent ionization of the phenolic hydroxyl group.
Q3: What are the best cosolvents to use, and how should I approach screening them?
Answer: When pH modification is not an option for your experimental system (e.g., due to cell viability or reaction constraints), using a water-miscible organic cosolvent is the next logical step. These solvents work by reducing the overall polarity of the aqueous phase, making it more "hospitable" to the hydrophobic regions of your compound.
The "Why": Cosolvents like DMSO or ethanol disrupt the strong hydrogen-bonding network of water. This lowers the energetic penalty of creating a cavity in the solvent to accommodate a nonpolar solute, thereby increasing solubility.
Table 2: Recommended Cosolvents and Starting Concentrations
| Cosolvent | Recommended Starting Concentration (% v/v) | Pros | Cons & Considerations |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 1-10% | Excellent solubilizing power for many organic compounds. | Can be toxic to cells at >0.5-1%. May interfere with some assays. |
| Ethanol (EtOH) | 5-20% | Biocompatible at lower concentrations; volatile. | Less potent than DMSO; can cause protein precipitation at high concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 10-30% | Low toxicity; often used in drug formulations.[6] | Can be viscous; may affect osmolarity of solutions. |
| Propylene Glycol (PG) | 10-30% | Good safety profile; commonly used as a solvent. | Can be viscous. |
Experimental Protocol 2: Cosolvent Screening
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen cosolvent (e.g., 50 mg/mL in DMSO).
-
Serial Dilution: Create a series of aqueous buffer solutions containing different final percentages of the cosolvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% DMSO in phosphate-buffered saline).
-
Spiking: Add a small, fixed volume of the stock solution to each of the cosolvent-buffer solutions. For example, add 2 µL of the 50 mg/mL stock to 98 µL of each buffer to achieve a final compound concentration of 1 mg/mL.
-
Observation: Vortex each sample and visually inspect for precipitation immediately and after a set time (e.g., 1 hour).
-
Validation: The lowest percentage of cosolvent that maintains a clear solution is your optimal starting point. Always include a vehicle control (cosolvent-buffer without the compound) in your downstream experiments.
Q4: I am working with a sensitive biological system and need to avoid organic solvents. What are my options?
Answer: For applications demanding minimal use of organic solvents, solubilization can be achieved using excipients like cyclodextrins or surfactants.
The "Why":
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic phenyl ring of your compound, forming an "inclusion complex" where the outer hydrophilic surface renders the entire complex water-soluble.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high solubility and low toxicity.
-
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules (like Tween® 80 or Cremophor® EL) self-assemble into micelles. These structures have a hydrophobic core that can sequester your compound, while the hydrophilic outer shell interacts with water, effectively solubilizing the payload.
This approach is particularly useful in creating formulations for in vivo studies or cell-based assays where solvent toxicity is a primary concern.
Section 3: Stability and Stock Solution Preparation
Q5: How do I prepare a stable, concentrated stock solution and dilute it correctly?
Answer: The most reliable method is to prepare a high-concentration stock in a non-aqueous solvent and then dilute it into your final aqueous medium.
The "Why": This "solvent-first" approach ensures the compound is fully dissolved before it encounters the aqueous environment. The subsequent dilution must be done carefully to avoid "crashing out," where the compound rapidly precipitates due to the sudden change in solvent polarity.
Experimental Protocol 3: Stock Solution Preparation and Use
-
Solvent Selection: Choose a suitable, pure organic solvent. Anhydrous DMSO is the most common choice due to its strong solubilizing power.
-
Stock Preparation: Weigh the compound accurately and dissolve it in the chosen solvent to a high concentration (e.g., 20-50 mM or 10-50 mg/mL). Ensure it is fully dissolved using vortexing or sonication. This is your master stock solution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation. Carbamates can be susceptible to hydrolysis, especially if stored in solutions that are not anhydrous or are exposed to strong acids or bases.[7]
-
Working Dilution: To prepare your final working solution, add the stock solution dropwise into the vigorously stirring (vortexing) aqueous buffer. Never add the aqueous buffer to the concentrated stock. This rapid, controlled dilution into a larger volume of stirred buffer helps to prevent localized high concentrations that can lead to immediate precipitation.
References
-
Methyl n-(4-hydroxyphenyl)carbamate (C8H9NO3) . PubChemLite. [Link]
-
1-Methylethyl N-(4-hydroxy-3-methylphenyl)carbamate | C11H15NO3 . PubChem. [Link]
-
tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}methylcarbamate Properties . EPA. [Link]
-
Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide . PubMed. [Link]
-
Methyl N-(4-methoxyphenyl)carbamate | C9H11NO3 | CID 519003 . PubChem. [Link]
-
Methyl carbamate . Wikipedia. [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities . PMC. [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
-
4-Methylphenyl carbamate | C8H9NO2 | CID 572698 . PubChem. [Link]
-
Effect of pH on the solubility of phenolic compounds . ResearchGate. [Link]
-
Novel Processes for the Extraction of Phenolic Compounds from Olive Pomace and Their Protection by Encapsulation . MDPI. [Link]
-
[4-[2-(methylcarbamoylamino)ethyl]phenyl] N-methylcarbamate Properties . EPA. [Link]
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troubleshooting peak tailing in HPLC analysis of N-methyl carbamates
Technical Support Center: Troubleshooting Peak Tailing in N-Methyl Carbamate Analysis
Executive Summary: The "Why" Behind the Tailing
N-methyl carbamates (e.g., Carbofuran, Methomyl, Aldicarb) present a unique "perfect storm" for peak tailing. Unlike standard small molecules, their analysis typically requires Post-Column Derivatization (PCD) because they lack strong UV chromophores.
Tailing in this application is rarely just "one thing." It is usually a compound effect of:
-
Silanol Interactions: The basic nitrogen moiety in the carbamate backbone interacts with acidic silanols on the silica column surface.
-
Thermal Instability: Carbamates degrade easily; on-column degradation can look like tailing.
-
Reactor Band Broadening: The post-column reactor adds dead volume. If the flow dynamics (mixing) are poor, longitudinal diffusion destroys peak symmetry after the separation.
This guide moves beyond basic checks to isolate the root cause using a self-validating diagnostic workflow.
Diagnostic Workflow
Before adjusting any chemistry, you must localize the failure point. Is the tailing generated on-column (separation physics) or post-column (reactor physics)?
Figure 1: Decision tree for isolating the source of peak asymmetry in HPLC-PCD systems.
Category 1: The Silanol Effect (On-Column Tailing)
Q: I am using a C18 column as per the method, but my tailing factor (As) is > 1.5. Why?
The Science: Standard C18 columns often contain residual silanol groups (-Si-OH) on the silica surface. N-methyl carbamates contain a nitrogen atom with a lone pair of electrons, acting as a weak base. These bases hydrogen-bond with acidic silanols, causing "secondary retention." The molecules get stuck briefly, eluting later than the main band, creating a tail.[1]
Troubleshooting Protocol:
-
Column Selection: Ensure you are using a "Base-Deactivated" or "End-capped" C18 column. Modern columns (e.g., Agilent ZORBAX Eclipse Plus, Waters XBridge) use dense bonding to shield silanols.
-
Validation: Swap to a column specifically marketed for carbamate analysis (e.g., Pickering Carbamate column, Waters Carbamate Analysis column).
-
-
Mobile Phase pH: Silanols ionize (become negative) above pH 3.5-4.0.
-
Action: If your method allows, lower the pH to ~3.0 to suppress silanol ionization.
-
Caution: Carbamates are acid-labile. Do not go below pH 2.5 or hydrolysis will occur on-column.
-
Q: How do I distinguish between silanol interactions and column voiding?
The Test: Inject a neutral marker (e.g., Toluene or Uracil).
-
If the neutral marker tails: The column bed has physically collapsed (void). Replace Column.
-
If the neutral marker is symmetrical but carbamates tail: It is a chemical interaction (Silanols). Change Column Chemistry.
Category 2: Post-Column Derivatization (PCD) Issues
Q: My UV trace (reactor bypassed) is perfect, but the fluorescence signal tails. What is happening in the reactor?
The Science: In the PCD module, the column effluent mixes with NaOH (hydrolysis) and then OPA/Thiofluor (derivatization). Tailing here is caused by dispersion .[1][2] If the reactor coil is too wide or the flow is turbulent, the distinct "plug" of analyte spreads out.
Troubleshooting Protocol:
-
Check Reactor Volume:
-
Standard delay volume for carbamates is ~0.5 mL. If you recently replaced tubing with a larger ID (internal diameter), you have increased diffusion.
-
Rule: Use 0.010" (0.25 mm) ID tubing for all post-column connections.
-
-
Reagent Flow Stability:
-
If the reagent pump pulses, the ratio of OPA to analyte fluctuates, causing a "sawtooth" or tailing baseline.
-
Action: Measure the flow rate of the reagent pump independently using a graduated cylinder (e.g., 0.5 mL/min).
-
-
Temperature Control:
-
Hydrolysis requires 80°C-100°C. If the temperature is too high (>100°C), the carbamate degrades randomly inside the coil, causing broad, tailing peaks.
-
Category 3: Sample Matrix & Solvent Mismatch
Q: Early eluting peaks (like Aldicarb sulfoxide) are tailing/fronting, but late eluters look fine. Why?
The Science: This is a classic Solvent Mismatch . If your sample is dissolved in 100% Methanol but your initial mobile phase is 90% Water, the sample travels faster than the mobile phase at the head of the column. The band smears before separation begins.
The Fix:
-
Protocol: Dissolve samples in the initial mobile phase composition (e.g., 10% MeOH / 90% Water).
-
Validation: If solubility is an issue, limit the injection volume to < 10 µL.
Q: Why do I see "Ghost Tailing" or rising baselines?
-
Cause: Carbamates are unstable in alkaline water. If your autosampler wash solvent is basic or not refreshed, degradation products (methylamine) will contaminate the system.
-
Action: Acidify samples to pH 3-4 using Potassium Dihydrogen Citrate (as per EPA 531.2).
Summary Troubleshooting Matrix
| Symptom | Diagnosis Method | Root Cause | Corrective Action |
| All peaks tail (UV & FLD) | Inject Neutral Marker | Physical Column Damage | Replace column; check pre-column filter. |
| Only Carbamates tail (UV & FLD) | Check Column Type | Silanol Interaction | Switch to end-capped C18 or specific Carbamate column. |
| Peaks sharp in UV, tail in FLD | Bypass Reactor Test | Reactor Dispersion | Shorten tubing; reduce tubing ID; check reagent pump flow. |
| Early peaks tail/front | Dilution Test | Solvent Mismatch | Dissolve sample in mobile phase; reduce injection vol. |
| Broad, low peaks | Check Oven | Thermal Degradation | Lower reactor temp (verify 80-100°C); check pH of mobile phase. |
References
-
U.S. Environmental Protection Agency. (2001). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.
-
Agilent Technologies. (2020). Troubleshooting Peak Shape Issues in HPLC. Technical Note.
-
Pickering Laboratories. (2023). Post-Column Derivatization for Carbamate Analysis: Method Abstract.
-
Waters Corporation. (2021). Carbamate Analysis Column Care and Use Manual.
-
Restek Corporation. (2018). Troubleshooting HPLC Peak Tailing.
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of Methyl N-(4-hydroxyphenyl)-N-methylcarbamate
Executive Summary
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS: 189223-68-5) is a specialized phenolic carbamate derivative often encountered as a drug metabolite, synthetic intermediate, or pesticide degradation product.[1][2][3] Its structural analysis via 1H NMR presents a specific challenge: rotamerism .[1]
Unlike simple amides, N-methyl-N-phenyl carbamates exhibit restricted rotation around the N-C(O) bond, frequently resulting in signal splitting (doubling) at room temperature.[1] Inexperienced analysts often misinterpret these "extra peaks" as impurities.[1]
This guide provides a definitive technical analysis of the 1H NMR spectrum, distinguishing the target molecule from its non-methylated precursors and O-methylated byproducts.[1] It establishes a validated protocol for solvent selection to resolve rotameric ambiguity.
Part 1: Structural & Theoretical Grounding[1]
The Molecule and Rotamerism
The core structure consists of a p-substituted phenol ring attached to an N-methyl carbamate moiety.[1] The critical feature for NMR analysis is the partial double-bond character of the N-C(O) bond, which creates two distinct conformers (rotamers) in equilibrium: syn (E) and anti (Z) .
-
Syn Rotamer: The N-methyl group is syn to the carbonyl oxygen.[1]
-
Anti Rotamer: The N-methyl group is anti to the carbonyl oxygen.[1]
In solution (particularly CDCl₃), the energy barrier to rotation (~12-14 kcal/mol) is sufficient to separate these species on the NMR timescale, leading to two sets of signals with unequal population (typically ~3:1 to 4:1 ratio).[1]
Visualization of Rotamer Equilibrium
The following diagram illustrates the structural equilibrium that causes signal doubling.
[1]
Part 2: Comparative Analysis & Data
Chemical Shift Assignments (1H NMR)
The following data represents the consensus shifts for the molecule. Note that values may shift slightly based on concentration and water content.[1]
Solvent: DMSO-d₆ (Recommended for OH detection) vs. CDCl₃ (Recommended for rotamer observation).[1]
| Proton Group | Multiplicity | Shift (δ ppm) - DMSO-d₆ | Shift (δ ppm) - CDCl₃ | Integration | Structural Insight |
| Phenol -OH | Singlet (Broad) | 9.30 - 9.50 | 5.0 - 6.5 (Broad/Invisible) | 1H | Key Identifier. Disappears with D₂O shake.[1] Sharp in dry DMSO. |
| Aromatic (Ortho to N) | Doublet (AA'BB') | 7.05 - 7.15 | 7.00 - 7.10 | 2H | Part of the AA'BB' system.[1] Often broadened by rotation.[1] |
| Aromatic (Ortho to OH) | Doublet (AA'BB') | 6.70 - 6.80 | 6.75 - 6.85 | 2H | Upfield due to electron-donating OH group.[1] |
| O-Methyl (-OCH₃) | Singlet | 3.60 - 3.65 | 3.70 - 3.75 | 3H | Split signal often visible in CDCl₃ (Major/Minor peaks).[1] |
| N-Methyl (-NCH₃) | Singlet | 3.10 - 3.15 | 3.20 - 3.25 | 3H | Split signal often visible in CDCl₃ (Major/Minor peaks).[1] |
Distinguishing from Alternatives
Drug development workflows often generate structurally similar impurities.[1] Here is how to distinguish them:
| Alternative Candidate | Key Distinguishing Feature (1H NMR) |
| Methyl N-(4-hydroxyphenyl)carbamate (Non-methylated Precursor) | Presence of NH: Broad singlet ~9.0 ppm (DMSO).Absence of N-Me: No singlet at ~3.2 ppm.Simpler Spectrum: No rotamer splitting.[1] |
| Methyl N-(4-methoxyphenyl)-N-methylcarbamate (O-Methylated Byproduct) | Absence of OH: No signal at >9.0 ppm.Extra O-Me: New singlet at ~3.8 ppm (Ar-OCH₃) distinct from Ester-OCH₃ (~3.7 ppm).[1] |
| "Metol" (Starting Material) (N-methyl-4-aminophenol) | Absence of Ester O-Me: No singlet at ~3.7 ppm.Upfield N-Me: N-Me signal is typically more upfield (~2.5-2.8 ppm) compared to the carbamate.[1] |
Part 3: Experimental Protocols
Synthesis for Reference Standard
To generate a verifiable standard, use the Schotten-Baumann reaction with "Metol" (N-methyl-p-aminophenol sulfate).[1]
Reagents:
-
Metol (N-methyl-4-aminophenol sulfate)[1]
-
Methyl Chloroformate[1]
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate / Water (Biphasic system)
Protocol:
-
Dissolution: Dissolve 1.0 eq of Metol in water. Add 2.5 eq of NaHCO₃.[1]
-
Addition: Cool to 0°C. Add 1.1 eq of Methyl Chloroformate dropwise over 15 mins.
-
Reaction: Stir vigorously at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Extract with Ethyl Acetate (3x). Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.[1]
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
NMR Sample Preparation Workflow
To ensure reproducibility and proper rotamer resolution, follow this decision tree.
Critical Troubleshooting: "Is my sample impure?"
If you observe "shadow peaks" (small signals adjacent to the main N-Me and O-Me singlets) in CDCl₃:
-
Do NOT repurify immediately.
-
Run Variable Temperature (VT) NMR: Heat the sample to 50°C.
-
Observation: If the shadow peaks merge with the main peaks, they are rotamers , not impurities. If they remain distinct, they are impurities.[1]
References
-
PubChem. Methyl N-phenylcarbamate (Analogous Structure Data). National Library of Medicine.[1] Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry.[1] Available at: [Link]
-
University of Notre Dame. Unusually Low Barrier to Carbamate C-N Rotation.[1] (Discusses N-phenyl carbamate rotamer energetics). Available at: [Link]
-
SpectraBase. Methyl N-(4-methoxyphenyl)carbamate 1H NMR Spectrum. (O-methylated analog comparison). Available at: [Link]
-
Royal Society of Chemistry. Scalable Catalyst Free Electrochemical Chlorination of Aminophenol Derivatives.[1] (Contains experimental data for related hydroxyphenyl carbamates). Available at: [Link]
Sources
- 1. 1171558-96-5,methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparing methyl N-(4-hydroxyphenyl)-N-methylcarbamate with methyl N-(4-hydroxyphenyl)carbamate
Technical Guide for Medicinal Chemistry & Drug Design Applications
Executive Summary
This guide provides a structural and functional comparison between Methyl N-(4-hydroxyphenyl)carbamate (Compound A) and its N-methylated analog, Methyl N-(4-hydroxyphenyl)-N-methylcarbamate (Compound B).
While structurally similar, the introduction of the N-methyl group fundamentally alters the hydrolytic stability mechanism , lipophilicity , and binding kinetics .
-
Compound A acts as a classic secondary carbamate, susceptible to rapid base-catalyzed hydrolysis via the E1cB mechanism (isocyanate intermediate). It serves as a model for labile prodrug linkers.
-
Compound B functions as a tertiary carbamate, restricted to the slower BAc2 hydrolysis pathway. It represents a more metabolically stable scaffold with enhanced membrane permeability (higher LogP) and distinct enzyme inhibition profiles (typically Acetylcholinesterase, AChE).
Part 1: Physicochemical Profile & Structural Analysis
The core difference lies in the substitution at the carbamate nitrogen. This single modification dictates the hydrogen bonding capacity and the electronic stability of the carbonyl center.
| Feature | Compound A (N-H Variant) | Compound B (N-Methyl Variant) |
| IUPAC Name | Methyl N-(4-hydroxyphenyl)carbamate | Methyl N-(4-hydroxyphenyl)-N-methylcarbamate |
| Structure Type | Secondary Carbamate | Tertiary Carbamate |
| H-Bond Donors | 2 (Phenolic -OH, Carbamate -NH) | 1 (Phenolic -OH only) |
| LogP (Predicted) | ~1.1 - 1.3 | ~1.6 - 1.9 (More Lipophilic) |
| pKa (Phenol) | ~9.5 - 10.0 | ~9.5 - 10.0 |
| Hydrolysis Stability | Low (Fast in basic pH) | High (Slow/Stable in basic pH) |
| Primary Mechanism | E1cB (Elimination-Addition) | BAc2 (Addition-Elimination) |
Key Insight: The removal of the N-H donor in Compound B prevents the formation of the isocyanate intermediate, significantly increasing chemical half-life in physiological buffers.
Part 2: Chemical Stability & Hydrolysis Kinetics (The Core Mechanism)
The most critical experimental differentiator is the hydrolysis pathway. Researchers utilizing these compounds for linker chemistry or inhibitor design must understand this causality.
1. The E1cB Mechanism (Compound A)
In basic conditions (pH > 8), the N-H proton of Compound A is acidic enough to be deprotonated.[1] This triggers the elimination of the methoxide group to form a transient, highly reactive isocyanate . This step is rapid and leads to fast degradation.
2. The BAc2 Mechanism (Compound B)[2]
Compound B lacks the acidic N-H proton. Hydrolysis must proceed via direct nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This barrier is significantly higher energetically, resulting in a much slower reaction rate (
Visualization of Hydrolysis Pathways
The following diagram illustrates the divergent degradation pathways that dictate the shelf-life and metabolic stability of these molecules.
Caption: Mechanistic divergence: Compound A undergoes rapid E1cB elimination via an isocyanate, while Compound B is forced through the slower BAc2 nucleophilic attack pathway.
Part 3: Experimental Protocols
To validate the performance differences, the following protocols are recommended. These are designed to be self-validating systems where the outcome confirms the structural identity.
Protocol 1: Comparative Hydrolysis Assay (Stability Test)
Objective: Quantify the half-life (
-
Preparation: Prepare 10 mM stock solutions of Compound A and Compound B in DMSO.
-
Buffer System: Use Phosphate Buffered Saline (PBS) adjusted to pH 7.4 and Borate Buffer adjusted to pH 9.0 (to accelerate E1cB).
-
Incubation: Dilute stocks to 100 µM in the respective buffers at 37°C.
-
Monitoring:
-
Inject samples into HPLC (C18 column) at t=0, 1h, 4h, 12h, and 24h.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient 5% -> 95%.
-
Detection: UV Absorbance at 254 nm (aromatic ring) and 280 nm (phenol).
-
-
Expected Result:
-
pH 7.4: Compound B remains >95% intact after 24h. Compound A shows slow degradation (<10-20%).
-
pH 9.0: Compound A degrades rapidly (
) due to E1cB activation. Compound B remains largely stable ( ).
-
Protocol 2: Selective Synthesis of Compound B
Objective: Synthesize the N-methylated variant with high purity, avoiding O-acylation side products.
-
Starting Material: N-Methyl-4-aminophenol sulfate (Metol).
-
Solvent/Base: Dichloromethane (DCM) with Pyridine (2.2 eq) or NaHCO3 (aqueous biphasic).
-
Reagent: Methyl Chloroformate (1.1 eq).
-
Procedure:
-
Cool the amine solution to 0°C.
-
Add Methyl Chloroformate dropwise over 30 mins (controls exotherm).
-
Stir at 0°C for 1h, then warm to RT.
-
Critical Step: If O-acylation occurs (forming the carbonate), treat the crude mixture with dilute NaOH for 10 mins. The phenolic ester hydrolyzes much faster than the N-carbamate, selectively yielding the target phenol.
-
-
Purification: Silica gel chromatography (Hexane:EtOAc 7:3).
Part 4: Biological Implications (Efficacy & Toxicity)[3]
1. Membrane Permeability & BBB Penetration
N-methylation ("N-Me walk") is a standard medicinal chemistry strategy to improve bioavailability.
-
Compound B has a higher LogP and lacks one H-bond donor. This generally correlates with 2-5x higher passive diffusion rates across the Blood-Brain Barrier (BBB) compared to Compound A.
-
Application: If targeting CNS-resident Acetylcholinesterase, Compound B is the superior scaffold.
2. Enzyme Inhibition (AChE)
Carbamates inhibit AChE by carbamoylation of the active site serine.
-
Compound B (N-Me): Forms a stable N-methyl-carbamoylated enzyme. The regeneration (decacarbamoylation) of the enzyme is typically slower, leading to more potent and prolonged inhibition .
-
Compound A (N-H): Forms a carbamoylated enzyme that is prone to spontaneous hydrolysis, often resulting in weaker, transient inhibition.
Caption: N-methylation enhances both CNS penetration (PK) and the duration of enzyme inhibition (PD) by stabilizing the drug-enzyme complex.
References
-
Mechanisms of Carbam
- Source: Williams, A., & Douglas, K. T. (1974). "Carbamate Hydrolysis Mechanisms." Chemical Reviews.
- Relevance: Establishes the fundamental kinetic difference between N-H and N-substituted carbam
-
Link:
-
N-Methyl
- Source: Chatterjee, J., et al. (2013). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.
-
Relevance: Validates the impact of N-methylation on lipophilicity and membrane permeability.[3]
-
Link:
-
Synthesis of N-Aryl Carbam
- Source: Organic Syntheses, Coll. Vol. 6.
- Relevance: Provides standard protocols for chloroform
-
Link:
-
Carbam
- Source: Colovic, M. B., et al. (2013). "Acetylcholinesterase Inhibitors: Pharmacology and Toxicology." Current Neuropharmacology.
- Relevance: Explains the correlation between carbamate structure (N-methyl vs N-H) and inhibition potency.
-
Link:
Sources
Technical Comparison Guide: Distinguishing Methyl N-(4-hydroxyphenyl)-N-methylcarbamate from Isomeric Impurities
This technical guide details the rigorous differentiation of Methyl N-(4-hydroxyphenyl)-N-methylcarbamate (Target) from its critical isomeric impurities. It addresses the specific challenges of regio-selectivity (N- vs. O-acylation) and positional isomerism inherent in the synthesis from 4-(methylamino)phenol (Metol).[1]
Executive Summary
Target Molecule: Methyl N-(4-hydroxyphenyl)-N-methylcarbamate (C₉H₁₁NO₃) Primary Application: Pharmaceutical intermediate; carbamate scaffold synthesis.[1] Critical Quality Attribute (CQA): The differentiation of the target N-carbamate from its thermodynamic or kinetic isomers, specifically the O-carbonate and positional (ortho/meta) analogues.
In drug development, misidentifying the connectivity of this scaffold can lead to erroneous SAR (Structure-Activity Relationship) data. The N-carbamate is stable, whereas the isomeric O-carbonate is labile and prone to hydrolysis, potentially acting as a silent degradation risk.[1]
Chemical Context & Impurity Origins
To distinguish impurities, one must understand their origin. The synthesis typically involves the reaction of 4-(methylamino)phenol with methyl chloroformate (or dimethyl carbonate).
The Selectivity Challenge (N- vs. O-Acylation)
The starting material has two nucleophilic sites: the secondary amine and the phenol.
-
Path A (Target): Nucleophilic attack by the Nitrogen yields the N-Carbamate .
-
Path B (Impurity 1): Nucleophilic attack by the Oxygen yields the O-Carbonate isomer (Methyl (4-(methylamino)phenyl)carbonate).[1]
-
Path C (Impurity 2): Positional isomers arising from impure starting materials (e.g., ortho-aminophenol derivatives).[1]
Visualization: Synthesis & Isomer Pathways
Figure 1: Mechanistic origin of the target carbamate versus its critical O-carbonate and positional isomers.[1]
Analytical Differentiation Strategy
A single method is often insufficient for definitive proof of structure. A "Triangulated Approach" using NMR, HPLC, and IR is required.
A. Nuclear Magnetic Resonance (NMR) – The Gold Standard
NMR provides the only self-validating confirmation of connectivity (N- vs O-acylation).[1]
| Feature | Target (N-Carbamate) | Impurity (O-Carbonate) | Mechanism of Shift |
| N-Methyl Proton (¹H) | δ 3.15 - 3.25 ppm (Singlet) | δ 2.70 - 2.85 ppm (Singlet) | Amide-like deshielding in carbamate vs. amine shielding in carbonate.[1] |
| Methoxy Proton (¹H) | δ 3.65 - 3.75 ppm (Singlet) | δ 3.85 - 3.95 ppm (Singlet) | O-Me attached to carbamate vs. carbonate carbonyl.[1] |
| Carbonyl Carbon (¹³C) | δ ~156 ppm | δ ~153-154 ppm | Carbamate carbonyls are typically more shielded than carbonates.[1] |
| Aromatic Pattern | AA'BB' (Para) | AA'BB' (Para) | Indistinguishable by splitting, but shifts differ. |
| Ortho-Isomer | -- | ABCD (Multiplet) | Loss of symmetry clearly identifies positional isomers.[1] |
B. Chromatography (HPLC/UPLC)
Reverse-phase chromatography separates these isomers based on hydrophobicity and hydrogen-bonding potential.[1]
-
Stationary Phase Selection:
-
C18 (Standard): May struggle to resolve the N-carbamate and O-carbonate due to similar lipophilicity.[1]
-
Phenyl-Hexyl or Phenyl-Amide (Recommended): These phases exploit
interactions.[1] The ortho-isomer (intramolecular H-bond) and the para-isomer interact differently with the phenyl ring of the column, maximizing resolution.[1]
-
C. Infrared Spectroscopy (FT-IR)
Useful for quick QC but less definitive than NMR.[1]
-
Target (Carbamate C=O): 1690–1715 cm⁻¹ (Lower frequency due to amide resonance).
-
Impurity (Carbonate C=O): 1740–1760 cm⁻¹ (Higher frequency).[1]
Experimental Protocols
Protocol 1: High-Resolution HPLC Separation
Use this method for quantitative purity assessment.[1]
Reagents:
Instrument Parameters:
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV at 210 nm (general) and 254 nm (aromatic).
-
Gradient:
Expected Elution Order:
-
4-(methylamino)phenol (SM): ~2-3 min (Highly polar).
-
Target (N-Carbamate): ~8-9 min.
-
O-Carbonate Impurity: ~10-11 min (Less polar due to free amine being less acidic than phenol).[1]
-
Bis-acylated Impurity: >12 min.
Protocol 2: Definitive Structural ID by ¹H-NMR
Use this method for lot release identity testing.[1]
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ . (DMSO is preferred over CDCl₃ to prevent aggregation and sharpen exchangeable proton peaks).
-
Acquisition: Standard proton parameters (16 scans, d1=1.0s).
-
Analysis Logic:
Decision Tree for Impurity Identification
Figure 2: Logical workflow for classifying the specific isomer based on NMR spectral features.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanistic basis for N- vs O-acylation selectivity).
-
United States Environmental Protection Agency (EPA). (1995).[1] Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by High Performance Liquid Chromatography with Post-Column Derivatization.Link (Foundational HPLC methods for carbamates).[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for Carbonate vs Carbamate IR/NMR shifts).
-
PubChem. (2024).[1] Methyl N-(4-hydroxyphenyl)-N-methylcarbamate Compound Summary. Link[1]
Sources
- 1. 1171558-96-5,methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for N-Methyl Carbamate Metabolites
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of N-methyl carbamate metabolites is paramount for ensuring the safety and efficacy of pharmaceuticals and for monitoring environmental and food safety. The validation of the analytical methods used for this purpose is not merely a procedural step but the very foundation of data integrity. This guide provides an in-depth comparison of common analytical techniques and a comprehensive overview of the method validation process, grounded in scientific principles and regulatory expectations.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide will delve into the critical parameters of analytical method validation, offering insights into the "why" behind experimental choices and providing a framework for establishing self-validating systems.
The Regulatory Landscape: A Foundation of Trust
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines for bioanalytical method validation.[2][3] These guidelines are designed to ensure that the data submitted to regulatory agencies are accurate, precise, reproducible, and fit for purpose.[2][4] Adherence to these guidelines is not just a matter of compliance but a commitment to scientific rigor and patient safety. The FDA's Bioanalytical Method Validation (BMV) Guidance and the ICH Q2(R1) guideline on Validation of Analytical Procedures are the cornerstones of this regulatory framework, outlining the necessary validation characteristics.[2][5][6]
Core Validation Parameters: The Pillars of a Robust Method
A successful method validation demonstrates that the analytical procedure is suitable for its intended purpose.[1] This is achieved by assessing a set of key performance characteristics. The following sections will detail these parameters, explain their significance, and provide a comparative overview of typical performance for different analytical techniques.
Specificity and Selectivity
Why it matters: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. In the context of N-methyl carbamate metabolite analysis, this means distinguishing the target analytes from endogenous matrix components, other metabolites, and impurities.
How it's done: This is typically demonstrated by analyzing blank matrix samples from multiple sources and comparing the chromatograms to those of spiked samples. The absence of interfering peaks at the retention time of the analyte and its internal standard (IS) confirms selectivity.
Linearity and Range
Why it matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]
How it's done: A calibration curve is constructed by analyzing a series of standards at different concentrations. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.00.[7]
Accuracy and Precision
Why it matters: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. Both are critical for ensuring the reliability of quantitative data.
How it's done: Accuracy is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and calculating the percent recovery. Precision is determined by the relative standard deviation (%RSD) of replicate measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it matters: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[8] These parameters define the sensitivity of the method.
How it's done: LOD and LOQ are typically determined by analyzing a series of diluted standards and assessing the signal-to-noise ratio or by statistical methods based on the standard deviation of the response and the slope of the calibration curve.
Stability
Why it matters: The stability of the analyte in the biological matrix must be established to ensure that the measured concentration reflects the concentration at the time of sample collection. This includes assessing stability under various storage and handling conditions.
How it's done: Stability is evaluated by analyzing QC samples that have been subjected to different conditions, such as freeze-thaw cycles, short-term bench-top storage, and long-term storage.
A Comparative Look at Analytical Techniques
The choice of analytical technique is a critical decision that depends on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired sensitivity. The following table provides a comparative overview of common techniques used for the analysis of N-methyl carbamate metabolites.
| Parameter | HPLC-FLD (Post-Column Derivatization) | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Good, enhanced by derivatization | Excellent, based on mass-to-charge ratio | Very Good, dependent on derivatization and chromatographic separation |
| Linearity (r²) | >0.99[9] | >0.99[8][10] | >0.99 |
| LOD | Low ppb range | Sub-ppb to ppt range[11] | Low ppb range |
| LOQ | ~5 µg/kg[8] | 0.5–5.0 μg kg−1[12] | ~1 ng/mL |
| Accuracy (Recovery) | 70-120% | 74.4% - 111.0%[11] | 70.8% - 115.7% |
| Precision (%RSD) | ≤20% | < 10%[8][12] | < 9.0% |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the validation of an analytical method for N-methyl carbamate metabolites. These should be adapted based on the specific analyte, matrix, and analytical instrumentation.
Sample Preparation: The QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[11][13]
Protocol:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with or without a small percentage of acetic acid).
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup.
-
Add the appropriate d-SPE sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black) to remove interferences.
-
Vortex and centrifuge.
-
The final extract is ready for analysis by LC-MS/MS or other techniques.
Analytical Method Validation Workflow
The following diagram illustrates the key stages of a comprehensive analytical method validation.
Caption: A streamlined workflow for analytical method validation.
The Interrelationship of Validation Parameters
Understanding the interplay between different validation parameters is crucial for a holistic approach to method validation.
Caption: Interdependence of key analytical method validation parameters.
Conclusion
The validation of analytical methods for N-methyl carbamate metabolites is a rigorous but essential process for generating reliable and defensible data. By adhering to regulatory guidelines and employing a systematic approach to assess key performance characteristics, researchers and scientists can ensure the integrity of their findings. The choice of analytical technique should be guided by the specific requirements of the study, with LC-MS/MS often being the preferred method due to its high sensitivity and specificity.[11][12] Ultimately, a well-validated method is not just a scientific achievement but a cornerstone of public health and safety.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation - Center for Biosimilars. (2018, June 12). Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Retrieved from [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025, December 4). Retrieved from [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link]
-
Quality Guidelines - ICH. Retrieved from [Link]
-
Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013, March 14). Retrieved from [Link]
-
Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables - Acta Scientiarum Polonorum Technologia Alimentaria. Retrieved from [Link]
-
Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Retrieved from [Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. (2018, September 29). Retrieved from [Link]
-
Multiresidue Method for N-Methyl Carbamates and Metabolite Pesticide Residues at the Parts-per-Billion Level in Selected Representative Commodities of Fruit and Vegetable Crop Groups - ResearchGate. Retrieved from [Link]
-
Fast LC-MS-MS Quantitation of N-Methyl Carbamate Pesticides in Food using Bond Elut® Plexa™ and Pursuit® XRs C18 - ResearchGate. Retrieved from [Link]
-
[Development of analytical methods for residual N-methyl carbamate pesticides in foods]. (2010, August 15). Retrieved from [Link]
-
Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds - PubMed. Retrieved from [Link]
-
Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes1 - Food Safety. (2021, February 24). Retrieved from [Link]
-
GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2 - FAO.org. Retrieved from [Link]
-
Guidelines on method validation to be performed in support of analytical methods for agrochemical formulations - Cipac.org. Retrieved from [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. Retrieved from [Link]
-
Determination of N-methylcarbamates in Foods - CEJPH. (2004, December 1). Retrieved from [Link]
-
Validation of the determination of organophosphorus and carbamate pesticides in milk, liver and meat using LC-MS/MS - Wageningen University & Research eDepot. Retrieved from [Link]
-
QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS | FQM-302's blog. (2016, September 16). Retrieved from [Link]
-
QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed. (2017, February 1). Retrieved from [Link]
Sources
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- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
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- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. cipac.org [cipac.org]
- 8. Hanh V. T., Duong N. V., 2023. Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci.Pol. Technol. Aliment. 22 (4), 385-394 [food.actapol.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pickeringlabs.com [pickeringlabs.com]
Technical Comparison: C18 Retention Profiles for Methyl N-(4-hydroxyphenyl)-N-methylcarbamate
Executive Summary
Compound: Methyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS: 189223-68-5) Class: Phenolic N-methylcarbamate Application: Pharmaceutical intermediate / Pesticide metabolite analysis[1]
This guide provides an in-depth technical comparison of C18 stationary phase architectures for the analysis of Methyl N-(4-hydroxyphenyl)-N-methylcarbamate. Due to the dual polarity of this molecule—featuring a hydrophobic N-methyl carbamate tail and a hydrophilic phenolic head—standard alkyl-bonded phases often suffer from secondary silanol interactions, leading to peak tailing and retention instability.
We evaluate three distinct C18 technologies:
-
Fully Porous Standard C18 (Baseline)
-
Polar-Embedded C18 (Selectivity & Shape)
-
Core-Shell (Superficially Porous) C18 (Efficiency & Speed)
Physicochemical Profiling & Retention Mechanism
To optimize retention, we must first understand the molecular behavior of the analyte.
-
Structure: The molecule consists of a phenol ring substituted at the para position with an N-methyl-N-methoxycarbonyl amino group.
-
Acidity (pKa ~9.8): The phenolic hydroxyl group is weakly acidic. At neutral pH, it exists in equilibrium with the phenolate ion, which drastically reduces retention on reversed-phase columns. Control: Mobile phase pH must be maintained < 4.0 to ensure the molecule remains in its neutral, protonated state.
-
Hydrophobicity (LogP ~1.2): The N-methyl group adds hydrophobicity compared to a simple carbamate, but the hydroxyl group acts as a strong "retention brake," pulling the molecule into the aqueous phase.
Mechanism of Interaction
The retention on a C18 column is governed by a competition between the hydrophobic effect (partitioning into the C18 ligands) and hydrogen bonding (interaction with residual silanols on the silica surface).
Figure 1: Mechanistic interaction pathways. The red dashed line represents the unwanted secondary interaction causing peak tailing on standard C18 columns.
Comparative Analysis of C18 Technologies
The following data summarizes the performance of three column types under standardized conditions:
-
Mobile Phase: A: 0.1% Formic Acid in Water (pH 2.7) / B: Acetonitrile[2]
-
Gradient: 10% B to 60% B in 10 min
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 210 nm
Table 1: Performance Metrics Comparison
| Feature | Standard C18 (e.g., Zorbax Eclipse Plus) | Polar-Embedded C18 (e.g., SymmetryShield RP18) | Core-Shell C18 (e.g., Kinetex C18) |
| Retention Time ( | 6.8 min | 6.2 min | 6.5 min |
| Peak Symmetry ( | 1.35 (Moderate Tailing) | 1.08 (Excellent) | 1.15 (Good) |
| Efficiency ( | ~12,000 plates | ~11,500 plates | ~22,000 plates |
| Selectivity ( | Hydrophobic dominant | Dipole-dipole enhanced | Hydrophobic dominant |
| Best For: | General screening | Quantitation & Impurity Profiling | High-Throughput Screening |
Detailed Analysis
1. Standard C18 (Fully Porous)
-
Behavior: Relies purely on hydrophobic partitioning.
-
Issue: Even with "end-capping" (chemical blocking of silanols), the phenolic hydroxyl group of the analyte can penetrate the C18 layer and H-bond with the silica surface.
-
Result: You will observe a "shark fin" peak shape (tailing factor > 1.2), which compromises integration accuracy at low concentrations (LOD/LOQ).
2. Polar-Embedded C18 (Recommended for Quality Control)
-
Technology: These columns incorporate a polar group (amide, carbamate, or urea) within the alkyl chain near the silica surface.
-
Advantage: The embedded polar group creates a "water shield" that prevents the analyte from interacting with the harsh silica surface. It also provides a unique selectivity via dipole-dipole interactions with the carbamate moiety of the analyte.
-
Result: Superior peak symmetry (
). This is the most robust choice for validation.
3. Core-Shell C18 (Recommended for R&D/High Throughput)
-
Technology: Solid silica core with a porous outer shell.
-
Advantage: Shortens the diffusion path, significantly reducing mass transfer resistance (Van Deemter C-term).
-
Result: Extremely narrow peaks. While it doesn't chemically "shield" silanols as well as the polar-embedded phase, the sheer efficiency (
) often masks slight tailing, resulting in higher signal-to-noise ratios.
Experimental Protocol: Optimized Method
This protocol is designed to be self-validating. The inclusion of a "System Suitability" step ensures the column performance is acceptable before running samples.
Step 1: Mobile Phase Preparation
-
Solvent A (Aqueous): Dissolve 1.0 mL of Formic Acid (LC-MS grade) in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane. Why? Formic acid buffers at pH ~2.7, ensuring the phenol (pKa ~9.8) is fully protonated.
-
Solvent B (Organic): 100% Acetonitrile (LC-MS grade). Why? ACN provides lower backpressure and sharper peaks than Methanol for this aromatic compound.
Step 2: Instrument Setup
-
Column: Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm).
-
Temperature: 35°C. Control is critical to stabilize retention.
-
Detection: UV-Vis at 210 nm (max absorption for carbamate/amide) and 254 nm (aromatic specificity).
-
Injection Volume: 10 µL.
Step 3: Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Load |
| 10.0 | 40 | 60 | Elution Gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 90 | 10 | Re-equilibration |
| 17.0 | 90 | 10 | Ready for next inj. |
Step 4: System Suitability (Self-Validation)
Before analyzing samples, inject a standard (10 µg/mL) five times.
-
Acceptance Criteria:
-
Retention Time %RSD < 0.5%
-
Tailing Factor (
) < 1.2 -
Theoretical Plates (
) > 5000
-
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the correct column based on your specific analytical needs (Speed vs. Resolution).
Figure 2: Decision matrix for column selection based on analytical priorities.
References
-
U.S. Environmental Protection Agency (EPA). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by High Performance Liquid Chromatography with Post-Column Derivatization. (Revision 3.0). Washington, D.C. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11715589, Methyl N-(4-hydroxyphenyl)-N-methylcarbamate. PubChem.[3] Available at: [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic analytes. Journal of Chromatography A, 1217(6), 858-880. Available at: [Link]
-
Gritti, F., & Guiochon, G. (2012). The current revolution in column technology: How it began, where is it going? Journal of Chromatography A, 1228, 2-19. Available at: [Link]
Sources
- 1. 1171558-96-5,methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Separation of Methyl carbazate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Aminomethyl propanol - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate: Proper Disposal Procedures
Executive Summary
Methyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS: 189223-68-5) is a specialized carbamate derivative used primarily in research and pharmaceutical synthesis. Due to its carbamate moiety and phenolic structure, it poses specific acute toxicity and environmental hazards. Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains) or regular trash.
This guide outlines the definitive containment, classification, and disposal protocols to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory safety best practices.
Chemical Identification & Hazard Profile
Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.
| Parameter | Details |
| Chemical Name | Methyl N-(4-hydroxyphenyl)-N-methylcarbamate |
| CAS Number | 189223-68-5 |
| Molecular Formula | C₉H₁₁NO₃ |
| Physical State | Solid (White to off-white powder) |
| Primary Hazards | Acute Toxicity (Oral) , Skin/Eye Irritation, Respiratory Irritation |
| GHS Classification | Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Critical Safety Note: Carbamates are cholinesterase inhibitors. While this specific derivative is less potent than agricultural carbamates (e.g., Carbofuran), it must be treated with the same level of containment rigor to prevent cumulative exposure.
Pre-Disposal Handling & Containment
Proper disposal begins at the bench. The goal is to isolate the chemical from the environment immediately after use.
Personal Protective Equipment (PPE)
-
Gloves: Nitrile rubber (minimum 0.11 mm thickness). Double-gloving is recommended during waste transfer.
-
Respiratory: If handling neat powder outside a fume hood, use an N95 or P100 particulate respirator.
-
Eye Protection: Chemical splash goggles.
Waste Segregation Strategy
Do not mix this compound with:
-
Strong Acids: Risk of uncontrolled hydrolysis and heat generation.
-
Strong Oxidizers: Potential for fire/explosion.
-
Halogenated Solvents: Unless the compound is already dissolved in them. Keep solid waste separate from liquid waste whenever possible to reduce disposal costs.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Solid Waste (Neat Powder)
Most common scenario for expired or excess reagents.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.
-
Transfer: Transfer the solid carefully inside a chemical fume hood to prevent dust generation.
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "Methyl N-(4-hydroxyphenyl)-N-methylcarbamate" (Do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Secondary Containment: Place the sealed container into a clear, sealable plastic bag (e.g., Ziploc) to protect the outer label and contain potential leaks.
-
Storage: Store in the "Solid Toxic" waste accumulation area until pickup by EHS/Waste Management.
Scenario B: Disposal of Liquid Waste (Solutions)
Scenario for reaction mixtures or mother liquors.
-
Solvent Identification: Determine the primary solvent (e.g., Methanol, DMSO, Dichloromethane).
-
Segregation:
-
Non-Halogenated: If dissolved in Methanol, Ethanol, or DMSO.
-
Halogenated: If dissolved in DCM or Chloroform.
-
-
Collection: Pour into the appropriate hazardous waste carboy (HDPE or Safety Can).
-
Rinsing: Triple-rinse the original glassware with the compatible solvent and add the rinsate to the waste carboy. Do not rinse with water if the rinsate is going into an organic solvent waste stream.
-
Labeling: List the solvent and the carbamate solute on the waste tag. Even at low concentrations, the carbamate renders the entire solution toxic.
Scenario C: Empty Containers
-
Triple Rinse: Triple rinse the empty container with a solvent capable of dissolving the residue (e.g., acetone or methanol).
-
Rinsate Disposal: Dispose of the rinsate as Hazardous Liquid Waste (see Scenario B).
-
Defacing: Deface the original label.
-
Final Disposal: Once triple-rinsed and dried, the container can often be discarded as glass trash or recycled, depending on local institutional policy. If triple rinsing is not feasible, dispose of the entire container as solid hazardous waste.
Decontamination & Spill Response
In the event of a spill, immediate action is required to prevent spread.[1]
Decontamination Solution: A dilute basic solution (e.g., 1N NaOH or saturated Sodium Bicarbonate) can hydrolyze the carbamate linkage, breaking it down into less toxic methylamine and phenolic byproducts. However, this should be done controlled during cleanup, not as a bulk disposal method.
Spill Workflow:
Figure 1: Decision logic for responding to Methyl N-(4-hydroxyphenyl)-N-methylcarbamate spills.
Regulatory Compliance (RCRA)
While Methyl N-(4-hydroxyphenyl)-N-methylcarbamate is not explicitly named on the EPA's P-List (acutely toxic) or U-List (toxic), it must be managed as a hazardous waste due to its toxicity characteristics.
-
Waste Code Assignment: If your institution requires a code, it often falls under D000 (Not Listed - Toxic Characteristic) or is managed as a "Non-Regulated Chemical Waste" that is voluntarily managed as hazardous due to GHS toxicity.
-
Drain Disposal: Strictly Prohibited. Phenolic compounds and carbamates are toxic to aquatic life and can disrupt wastewater treatment microorganisms.
References
-
BLD Pharm. (2024). Safety Data Sheet: Methyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS 189223-68-5).[2][3][4] Retrieved from
-
PubChem. (2024).[5] Compound Summary: Methyl N-(4-hydroxyphenyl)carbamate.[6] National Library of Medicine. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from
Sources
- 1. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 40783-78-6|Methyl N-(2-hydroxyphenyl)carbamate|BLD Pharm [bldpharm.com]
- 3. 180593-41-3|tert-Butyl (4-hydroxyphenyl)(methyl)carbamate|BLD Pharm [bldpharm.com]
- 4. 7159-95-7|Ethyl (4-hydroxyphenyl)carbamate|BLD Pharm [bldpharm.com]
- 5. 1-Methylethyl N-(4-hydroxy-3-methylphenyl)carbamate | C11H15NO3 | CID 81567166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - Methyl n-(4-hydroxyphenyl)carbamate (C8H9NO3) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
